cIAP1 Ligand-Linker Conjugates 13
説明
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特性
分子式 |
C39H52N4O8 |
|---|---|
分子量 |
704.9 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m1/s1 |
InChIキー |
NEFJJLSTXCBUOY-SBPNQFBHSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
正規SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
製品の起源 |
United States |
Foundational & Exploratory
The Dual-Action Mechanism of cIAP1 Ligand-Linker Conjugates: A Technical Guide to Targeted Protein Degradation and Apoptosis Induction
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of cIAP1 Ligand-Linker Conjugates, a class of molecules at the forefront of targeted protein degradation. These bifunctional compounds, often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) or Proteolysis Targeting Chimeras (PROTACs), leverage the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest, while also possessing intrinsic pro-apoptotic capabilities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this therapeutic modality.
Core Mechanism: Hijacking the cIAP1 E3 Ligase
cIAP1 Ligand-Linker Conjugates are chimeric molecules composed of three key components: a ligand that binds to the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a flexible linker, and a ligand that specifically recognizes a target protein of interest (POI). The fundamental mechanism revolves around inducing proximity between cIAP1, an E3 ubiquitin ligase, and the target protein.[1][2][3]
Once the conjugate forms a ternary complex with cIAP1 and the POI, cIAP1 is positioned to catalyze the transfer of ubiquitin molecules to the target protein.[4] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[2][5] This targeted degradation offers a powerful strategy to eliminate pathogenic proteins, including those previously considered "undruggable" by traditional small molecule inhibitors.[6]
A crucial aspect of this mechanism is the nature of the cIAP1 ligand, which is typically a SMAC mimetic.[7] These mimetics bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1.[8] This binding not only recruits cIAP1 to the target but also induces a conformational change in cIAP1, stimulating its E3 ligase activity and leading to its own autoubiquitination and proteasomal degradation.[4][9] This self-destruction of cIAP1 amplifies the therapeutic effect by simultaneously removing a key inhibitor of apoptosis.
Dual Action: Apoptosis Induction and NF-κB Activation
The degradation of cIAP1 initiated by the SMAC mimetic component of the conjugate has profound downstream consequences beyond the degradation of the primary target. cIAP1 is a critical negative regulator of apoptosis and cell signaling pathways. Its removal leads to two key events:
-
Promotion of Apoptosis: cIAP1 normally inhibits caspases, the key executioners of apoptosis. The degradation of cIAP1 removes this inhibition, lowering the threshold for apoptotic cell death.[8][10] This is particularly relevant in cancer therapeutics, as tumor cells often overexpress IAPs to evade apoptosis.[7]
-
Activation of the Non-Canonical NF-κB Pathway: cIAP1 is essential for the constitutive degradation of NF-κB-inducing kinase (NIK). When cIAP1 is degraded, NIK accumulates, leading to the activation of the non-canonical NF-κB pathway.[11][12] This can modulate immune responses and contribute to tumor cell death under certain conditions.[13][14]
Quantitative Data Summary
The efficacy of cIAP1 ligand-linker conjugates and their SMAC mimetic components is determined by several quantitative parameters. The following tables summarize representative data from the literature for SMAC mimetics and cIAP1-based SNIPERs.
Table 1: Binding Affinities of SMAC Mimetics to IAP Proteins
| Compound | cIAP1 BIR3 (Ki, nM) | cIAP2 BIR3 (Ki, nM) | XIAP BIR3 (Ki, nM) | Selectivity (cIAP1 vs XIAP) |
| Compound 5 [15] | 3.4 | 8.8 | >3000 | >900-fold |
| Compound 7 [15] | 1.8 | 6.0 | >3000 | >1700-fold |
| LCL161 [7] | Low Nanomolar | Low Nanomolar | Low Nanomolar | N/A |
| Birinapant [7] | Low Nanomolar | Low Nanomolar | Low Nanomolar | N/A |
Data presented are representative values from cited literature and may vary based on assay conditions.
Table 2: Degradation Potency of Representative cIAP1-based SNIPERs
| SNIPER Compound | Target Protein | DC50 (µM) | Cell Line |
| SNIPER(ER)-87 [1] | Estrogen Receptor α (ERα) | 0.097 | Breast Cancer Cells |
| SNIPER(ABL)-019 [1] | BCR-ABL | 0.3 | Leukemia Cells |
| SNIPER(ABL)-024 [1] | BCR-ABL | 5 | Leukemia Cells |
| SNIPER(ABL)-044 [1] | BCR-ABL | 10 | Leukemia Cells |
DC50 is the concentration required to degrade 50% of the target protein.
Key Experimental Protocols
The elucidation of the mechanism of action of cIAP1 Ligand-Linker Conjugates relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the POI-Conjugate-cIAP1 ternary complex.[16]
Methodology:
-
Cell Culture and Lysis: Culture cells expressing the target protein to ~80-90% confluency. Treat cells with the cIAP1 Ligand-Linker Conjugate for a specified time. Harvest and lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[17]
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C.[18] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an antibody specific to the target protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[17]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold IP lysis buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot analysis using antibodies against the target protein and cIAP1 to confirm their co-precipitation.
In Vitro and In Vivo Ubiquitination Assays
These assays determine if the conjugate induces the ubiquitination of the target protein.[19][20]
Methodology (In Vivo):
-
Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein (e.g., HA-tagged POI) and His-tagged ubiquitin.[20] Treat the transfected cells with the cIAP1 Ligand-Linker Conjugate and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Purification of Ubiquitinated Proteins: Dilute the lysate to reduce SDS concentration and perform a pull-down of His-tagged ubiquitin-conjugated proteins using Ni-NTA agarose (B213101) beads.[20]
-
Washing: Wash the beads extensively under denaturing conditions to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the ubiquitinated proteins and analyze by Western blot using an antibody against the target protein (e.g., anti-HA). An increased smear or laddering pattern in the conjugate-treated sample indicates polyubiquitination.
NF-κB Activation Assay (Nuclear Translocation)
This protocol measures the activation of the NF-κB pathway by assessing the translocation of NF-κB subunits (e.g., p65, p52) to the nucleus.[12][21]
Methodology:
-
Cell Treatment: Treat cells with the SMAC mimetic or cIAP1 Ligand-Linker Conjugate for various time points.
-
Cellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit or a protocol involving hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.[21]
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., Bradford assay).
-
Western Blot Analysis: Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE. Perform a Western blot and probe with antibodies specific for NF-κB subunits (e.g., p52, RelB for non-canonical; p65 for canonical). Use histone H3 as a nuclear marker and GAPDH or tubulin as a cytoplasmic marker to verify the purity of the fractions. An increase in the nuclear signal of the NF-κB subunit upon treatment indicates pathway activation.[12]
Conclusion
cIAP1 Ligand-Linker Conjugate 13 and related molecules represent a sophisticated and potent therapeutic strategy. By inducing the degradation of specific target proteins and simultaneously promoting the destruction of cIAP1, they enact a powerful dual mechanism that can both eliminate oncogenic drivers and sensitize cells to apoptosis. The continued exploration of this class of compounds holds significant promise for the development of novel therapeutics against cancer and other diseases driven by protein overexpression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PROTAC technology in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. IKKβ-mediated NF-κB Activation Attenuates Smac Mimetic-induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB contributes to Smac mimetic-conferred protection from tunicamycin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
cIAP1 as an E3 Ligase for Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular inhibitor of apoptosis protein 1 (cIAP1) as an E3 ubiquitin ligase for the targeted protein degradation platform, Proteolysis Targeting Chimeras (PROTACs). We will delve into the core mechanisms, design principles of cIAP1-recruiting PROTACs, experimental methodologies for their evaluation, and the signaling pathways impacted by this therapeutic modality.
Introduction to cIAP1 and its Role as an E3 Ligase
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, which are crucial regulators of apoptosis and cell signaling.[1][2] Structurally, cIAP1 contains three baculovirus IAP repeat (BIR) domains, a caspase activation and recruitment domain (CARD), and a C-terminal Really Interesting New Gene (RING) finger domain.[3][4] This RING domain confers E3 ubiquitin ligase activity, enabling cIAP1 to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to a substrate protein, marking it for proteasomal degradation.[3][5]
The recruitment of cIAP1 for targeted protein degradation was pioneered through the development of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), a class of PROTACs that utilize IAP ligands.[6][7] These chimeric molecules bridge cIAP1 and a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[4][7]
Mechanism of Action of cIAP1-based PROTACs
The fundamental mechanism of a cIAP1-based PROTAC involves the formation of a ternary complex between cIAP1, the PROTAC molecule, and the target protein.[8][9] This induced proximity facilitates the E3 ligase activity of cIAP1, leading to the polyubiquitination of the POI. The polyubiquitin (B1169507) chains, particularly those linked via lysine-48 (K48), are recognized by the 26S proteasome, resulting in the degradation of the target protein.[10]
Interestingly, cIAP1-based degraders have been shown to induce the formation of branched ubiquitin architectures, involving K11, K48, and K63 linkages.[10][11] The K63-specific E2 enzyme UBE2N plays a crucial role in this process, where K63-linked chains may serve as a foundation for the assembly of more complex, branched chains that efficiently recruit the proteasome.[10]
A key feature of many cIAP1-recruiting PROTACs is that they can also induce the auto-ubiquitination and degradation of cIAP1 itself.[4][6] This is often triggered by the binding of the IAP antagonist moiety of the PROTAC to the BIR domain of cIAP1.[6][12]
References
- 1. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of cIAP1 Ligand-Linker Conjugates for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and application of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligand-linker conjugates in the field of cancer research. It is designed to serve as a detailed guide for researchers, scientists, and professionals involved in drug development, offering insights into the underlying biology, experimental methodologies, and therapeutic potential of targeting cIAP1.
Introduction: The Role of cIAP1 in Cancer
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a crucial regulator of programmed cell death and cell survival pathways.[1] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 is characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are essential for its function.[2][3] Notably, cIAP1 possesses a C-terminal RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity.[2][4] This enzymatic function allows cIAP1 to mediate the ubiquitination and subsequent proteasomal degradation of target proteins, thereby influencing critical cellular processes.[1][2]
In many cancers, cIAP1 is overexpressed, contributing to therapeutic resistance and tumor progression by inhibiting apoptosis.[1][5] This makes cIAP1 an attractive therapeutic target. Small molecules that mimic the endogenous IAP antagonist Smac/DIABLO can bind to the BIR domains of cIAP1, inducing a conformational change that triggers its E3 ligase activity, leading to auto-ubiquitination and degradation.[1][5] This degradation removes the block on apoptosis, sensitizing cancer cells to cell death.
More recently, the E3 ligase function of cIAP1 has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[6][7][8][9] These heterobifunctional molecules consist of a ligand that binds to cIAP1, a linker, and a ligand for a protein of interest (POI) that is targeted for degradation. By bringing cIAP1 into proximity with the POI, these conjugates facilitate the ubiquitination and subsequent proteasomal degradation of the target oncoprotein.[1][10]
cIAP1 Signaling Pathways
cIAP1 is a central node in several signaling pathways that are critical for cancer cell survival and proliferation. Understanding these pathways is essential for the rational design of cIAP1-targeting therapeutics.
NF-κB Signaling Pathway
cIAP1 is a key regulator of both the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathways. In the canonical pathway, upon stimulation by cytokines like TNF-α, cIAP1 is recruited to the receptor complex where it mediates the K63-linked polyubiquitination of RIPK1.[11] This ubiquitination event serves as a scaffold to recruit downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation, which promotes the transcription of pro-survival genes.[11][12]
In the non-canonical pathway, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates and promotes the degradation of NF-κB-inducing kinase (NIK).[3] Upon receptor stimulation (e.g., by BAFF or CD40L), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to cIAP1/2 degradation and the stabilization of NIK.[13] Accumulated NIK then activates the non-canonical NF-κB pathway. The degradation of cIAP1 by Smac mimetics or cIAP1-recruiting PROTACs can thus lead to NIK stabilization and activation of this pathway.[14]
Apoptosis Pathway
cIAP1 inhibits apoptosis primarily through its interaction with caspases, the key executioners of programmed cell death. Although cIAP1 is a less potent direct caspase inhibitor compared to its family member XIAP, it can target caspases for ubiquitination and degradation.[4][11] Furthermore, by promoting cell survival through NF-κB signaling, cIAP1 indirectly suppresses apoptosis. The degradation of cIAP1 by Smac mimetics or PROTACs relieves this inhibition, allowing for caspase activation and the induction of apoptosis.[1][15][16] In the context of TNF-α signaling, the loss of cIAP1 can shift the balance from pro-survival signaling to the formation of a death-inducing complex (Complex II), which contains FADD and caspase-8, leading to apoptosis.[17]
Development of cIAP1 Ligand-Linker Conjugates
The development of cIAP1 ligand-linker conjugates, particularly for PROTACs and SNIPERs, is a multi-step process that involves ligand discovery, linker optimization, and conjugate synthesis.
cIAP1 Ligand Discovery
Potent and selective ligands for cIAP1 are the cornerstone of effective conjugates. Many of these ligands are derived from the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of the endogenous IAP antagonist Smac/DIABLO. Through medicinal chemistry efforts, non-peptidic small molecule mimetics with high affinity for the BIR3 domain of cIAP1 have been developed.[15][16] Examples of well-characterized cIAP1 ligands include LCL161 and Birinapant.[6][17]
Linker Design and Synthesis
The linker component of the conjugate plays a critical role in determining the efficacy of the resulting PROTAC or SNIPER. The length, composition, and attachment points of the linker influence the formation of a productive ternary complex between cIAP1, the conjugate, and the target protein.[1] Linkers are typically composed of polyethylene (B3416737) glycol (PEG), alkyl chains, or other chemical moieties that provide the necessary flexibility and spacing. The synthesis of the final conjugate involves coupling the cIAP1 ligand and the target protein ligand to the linker using standard organic chemistry reactions, such as amide bond formation.[1]
Quantitative Data on cIAP1 Ligands and Conjugates
The following tables summarize key quantitative data for representative cIAP1 ligands and inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Ki) of Small Molecules to IAP Proteins
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Selectivity (cIAP1 vs. XIAP) | Reference |
| Compound 1 | 2.5 | 4.5 | 156 | 62.4 | [15] |
| Compound 3 | 1.8 | 4.9 | 392 | 218 | [15] |
| Compound 4 | 1.1 | 3.0 | 870 | 791 | [15] |
| Compound 5 | 3.2 | 9.5 | 3079 | 962 | [15][16] |
| LCL161 | ~10.4 | ~12.9 | ~52.7 | ~5.1 | (Data inferred from multiple sources) |
| Birinapant | (not specified) | (not specified) | (not specified) | (not specified) | [17] |
Table 2: In Vitro Activity of cIAP1 Inhibitors and Degraders
| Compound | Cell Line | Assay | IC50 / DC50 (nM) | Reference |
| Compound 5 | MDA-MB-231 | Cell Growth Inhibition | 46 | [15] |
| Compound 6 | MDA-MB-231 | Cell Growth Inhibition | 17 | [15] |
| D19 | - | cIAP1 Autoubiquitination | 14,100 | [18] |
| SNIPER-12 | THP-1 | BTK Degradation | 182 | [6] |
| SNIPER(ABL)-019 | - | BCR-ABL Reduction | 300 | [9] |
| SNIPER(ER)-87 | - | ERα Degradation | 97 | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of cIAP1 ligand-linker conjugates.
Synthesis of a Generic cIAP1 Ligand-Linker Conjugate
This protocol outlines a general approach for the synthesis of a cIAP1-based PROTAC.
Materials:
-
cIAP1 ligand with a suitable functional group for linker attachment (e.g., amine or carboxylic acid)
-
Linker with complementary functional groups at both ends (e.g., a PEG linker with a carboxylic acid and an amine)
-
Protein of Interest (POI) ligand with a suitable functional group for linker attachment
-
Coupling reagents (e.g., HATU, HOBt, EDC, NHS)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Activate the carboxylic acid group: Dissolve the component with the carboxylic acid (either the cIAP1 ligand, POI ligand, or one end of the linker) in anhydrous DMF. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature for 30 minutes.
-
Amide bond formation: To the activated carboxylic acid solution, add the component with the amine functional group (either the cIAP1 ligand, POI ligand, or the other end of the linker). Stir the reaction mixture at room temperature overnight.
-
Monitoring the reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure ligand-linker conjugate.
-
Characterization: Confirm the identity and purity of the final product by NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Homogeneous Time-Resolved Fluorescence (HTRF) cIAP1 Binding Assay
This competitive binding assay is used to determine the binding affinity of test compounds to the cIAP1 BIR3 domain.[5]
Materials:
-
HTRF cIAP1 BIR3 Binding Kit (containing GST-tagged human cIAP1 BIR3, anti-GST Terbium cryptate-labeled antibody, and a fluorescently labeled cIAP1 ligand, e.g., LCL161-Red)
-
Test compounds
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare reagents: Dilute the kit components and test compounds to the desired concentrations in assay buffer.
-
Dispense reagents: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control
-
GST-cIAP1 BIR3
-
A pre-mixed solution of anti-GST Terbium antibody and LCL161-Red ligand
-
-
Incubate: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours), protected from light.
-
Read plate: Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Data analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Plot the HTRF ratio against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro cIAP1 Auto-Ubiquitination Assay
This assay measures the E3 ligase activity of cIAP1 by detecting its auto-ubiquitination.
Materials:
-
Recombinant human cIAP1
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Test compounds
-
SDS-PAGE gels
-
Western blotting reagents (antibodies against cIAP1 and ubiquitin)
Procedure:
-
Set up reactions: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1, E2, ubiquitin, and recombinant cIAP1. Add the test compound or vehicle control.
-
Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against cIAP1 or ubiquitin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize: Visualize the ubiquitinated cIAP1 as a high-molecular-weight smear or ladder of bands using a chemiluminescence detection system. Quantify the band intensity to determine the effect of the test compound on cIAP1 auto-ubiquitination.
Cellular cIAP1 Degradation Assay (Western Blot)
This assay determines the ability of a compound to induce the degradation of endogenous cIAP1 in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting reagents (primary antibody against cIAP1, loading control antibody, e.g., GAPDH or β-actin, and HRP-conjugated secondary antibody)
Procedure:
-
Cell treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Cell lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody incubation: Block the membrane and then incubate with the primary antibody against cIAP1, followed by the HRP-conjugated secondary antibody.
-
Detection and analysis: Visualize the bands using chemiluminescence. Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the cIAP1 band intensity relative to the loading control to determine the extent of degradation.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a cIAP1-targeting compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor cell implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor growth and randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once-weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor measurement and body weight monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).
-
Data analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound. Analyze the data for statistical significance.
Conclusion and Future Directions
The discovery and development of cIAP1 ligand-linker conjugates represent a promising therapeutic strategy in oncology. By hijacking the E3 ligase activity of cIAP1, these molecules can induce the targeted degradation of oncoproteins that are otherwise difficult to inhibit with traditional small molecules. The in-depth technical guide provided here offers a foundation for researchers to explore this exciting area of drug discovery.
Future research in this field will likely focus on several key areas:
-
Discovery of novel cIAP1 ligands: Identifying new chemical scaffolds for cIAP1 ligands with improved potency, selectivity, and drug-like properties.
-
Expansion of the degradable proteome: Applying the cIAP1-based PROTAC/SNIPER technology to a wider range of cancer-relevant protein targets.
-
Understanding and overcoming resistance: Investigating the mechanisms of resistance to cIAP1-targeting degraders and developing strategies to overcome them.
-
Clinical translation: Advancing the most promising cIAP1 ligand-linker conjugates through preclinical and clinical development to ultimately benefit cancer patients.
The continued exploration of cIAP1 as a therapeutic target holds great promise for the development of novel and effective cancer treatments.
References
- 1. smolecule.com [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Loss of cIAP1 in Endothelial Cells Limits Metastatic Extravasation through Tumor-Derived Lymphotoxin Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of cIAP1 Ligand-Linker Conjugates, a class of molecules also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) or Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase cIAP1. These molecules are at the forefront of targeted protein degradation, a novel therapeutic modality with significant potential in oncology and other disease areas. This document details their mechanism of action, presents quantitative biological data for representative compounds, outlines key experimental protocols, and provides visualizations of the critical cellular pathways and experimental workflows.
Core Concept and Mechanism of Action
cIAP1 Ligand-Linker Conjugates are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs) by hijacking the cellular ubiquitin-proteasome system.[1][2] Their structure comprises three key components: a ligand that binds to the target protein, a ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
The primary mechanism of action involves the formation of a ternary complex between the conjugate, the target protein, and cIAP1.[2][5] This proximity, induced by the conjugate, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, tagging it for degradation by the 26S proteasome.[2][6] A unique feature of many cIAP1-based degraders is their ability to also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself, which can contribute to the overall cellular effect, often leading to apoptosis.[1][5]
Quantitative Biological Activity
The efficacy of cIAP1 Ligand-Linker Conjugates is typically quantified by their ability to induce the degradation of the target protein. Key metrics include the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize the biological activity of several representative cIAP1-based degraders targeting various proteins.
| Compound Name | Target Protein | IAP Ligand Derivative | DC50 (nM) | Cell Line | Reference |
| SNIPER-12 | BTK | Aminopyrazole | 182 ± 57 | THP-1 | [1] |
| SNIPER(ER)-87 | ERα | LCL161 | 97 | MCF-7 | [4] |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | 300 | K562 | [4] |
| Compound Name | Target Protein | IAP Ligand | Dmax (%) | Concentration (µM) | Cell Line | Reference |
| SNIPER-19 | CDK4/6 | Palbociclib | > 77 | 0.1 | MM.1S | |
| SNIPER-20 | CDK4/6 | Palbociclib | > 77 | 0.1 | MM.1S |
Signaling Pathways and Logical Relationships
The biological activity of cIAP1 Ligand-Linker Conjugates is intrinsically linked to the ubiquitin-proteasome pathway and the signaling cascades regulated by the target protein and cIAP1.
Caption: General mechanism of action for cIAP1-recruiting PROTACs.
cIAP1 itself is a key regulator of the NF-κB signaling pathway and apoptosis.[7] Its degradation can lead to the activation of the non-canonical NF-κB pathway and sensitize cells to TNFα-induced apoptosis.
Caption: Simplified cIAP1 signaling and the effect of its degradation.
Experimental Protocols
The characterization of cIAP1 Ligand-Linker Conjugates involves a series of in vitro and cellular assays to confirm their mechanism of action and quantify their biological activity.
Western Blotting for Protein Degradation
This is the most common method to assess the degradation of the target protein and cIAP1.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the cIAP1 Ligand-Linker Conjugate for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Immunoprecipitation for Ternary Complex Formation
This assay is used to demonstrate the formation of the ternary complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the cIAP1 Ligand-Linker Conjugate for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or a tag (if the protein is tagged) overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the target protein and cIAP1.
Cellular Viability and Apoptosis Assays
These assays determine the downstream functional consequences of target protein degradation.
-
Cell Viability (e.g., MTS/MTT or CellTiter-Glo® Assay):
-
Plate cells in a 96-well plate and treat with a dose-response of the conjugate for 24-72 hours.
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
-
Apoptosis (e.g., Caspase-Glo® 3/7 Assay or Annexin V Staining):
-
Caspase Activity: Treat cells as for the viability assay. Add the Caspase-Glo® reagent and measure luminescence.
-
Annexin V Staining: Treat cells, then stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Analyze the cells by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
Experimental and Logical Workflows
The development and characterization of a novel cIAP1 Ligand-Linker Conjugate follows a logical progression of experiments.
Caption: A typical experimental workflow for the characterization of cIAP1-based PROTACs.
Conclusion
cIAP1 Ligand-Linker Conjugates represent a powerful and versatile class of molecules for inducing targeted protein degradation. Their unique ability to degrade both a specific protein of interest and the cIAP1 E3 ligase itself offers a multi-pronged approach to modulating cellular signaling pathways, particularly in the context of cancer. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field. As our understanding of the intricacies of the ubiquitin-proteasome system and ternary complex formation grows, so too will the potential for developing highly potent and selective cIAP1-based therapeutics.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 6. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to the Linker's Function in cIAP1-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. Among the E3 ligases hijacked by PROTACs, the cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a key player. PROTACs that recruit cIAP1, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), have demonstrated significant therapeutic potential. At the heart of every PROTAC lies the linker, a component that transcends its role as a mere tether to become a critical determinant of the molecule's efficacy, selectivity, and overall success. This in-depth technical guide delineates the multifaceted functions of the linker in cIAP1-based PROTACs, providing a comprehensive resource for researchers in the field.
The Core Function: Orchestrating the Ternary Complex
The primary role of the linker in a cIAP1-based PROTAC is to bridge the cIAP1 E3 ligase and the protein of interest (POI), thereby inducing the formation of a productive ternary complex (POI-PROTAC-cIAP1). The stability and conformation of this complex are paramount for efficient ubiquitination and subsequent proteasomal degradation of the target protein. The linker's characteristics—its length, composition, and attachment points—dictate the spatial arrangement of cIAP1 and the POI, influencing the efficiency of ubiquitin transfer.
An optimal linker facilitates favorable protein-protein interactions between cIAP1 and the POI, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or may result in a non-productive conformation where the lysine (B10760008) residues on the POI are not accessible to the E2-conjugating enzyme associated with cIAP1.
Below is a diagram illustrating the fundamental mechanism of a cIAP1-based PROTAC.
The cIAP1-Mediated Ubiquitination Pathway
Upon formation of the ternary complex, cIAP1, a RING-domain E3 ligase, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. A unique feature of cIAP1-mediated degradation is its ability to assemble various ubiquitin chain linkages. While K48-linked chains are the canonical signal for proteasomal degradation, studies have shown that cIAP1-based degraders can induce the formation of branched K11/K48 and K48/K63 ubiquitin chains[1]. This complex ubiquitin code is recognized by the proteasome, leading to the degradation of the target protein. The efficacy of cIAP1-targeting degraders has been shown to be dependent on the K63-specific E2 enzyme UBE2N[1].
References
The Advent of cIAP1 Ligand-Linker Conjugates for Apoptosis Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of cellular proteins has emerged as a powerful therapeutic strategy, particularly in oncology. Among the key players in apoptosis regulation, the cellular inhibitor of apoptosis protein 1 (cIAP1) has garnered significant attention as a target for therapeutic intervention. This technical guide delves into the core of cIAP1-targeted therapy, focusing on the design, mechanism, and experimental evaluation of cIAP1 Ligand-Linker Conjugates, with a representative example, Conjugate 13, to illustrate the principles of this promising class of molecules.
Introduction to cIAP1 and Its Role in Apoptosis
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the IAP family of proteins that function as E3 ubiquitin ligases.[1][2] These proteins are critical regulators of programmed cell death, or apoptosis, and inflammatory signaling pathways.[2][3] cIAP1, along with its close homolog cIAP2, prevents apoptosis by binding to and promoting the ubiquitination of pro-apoptotic proteins, thereby marking them for degradation by the proteasome.[1][4] Overexpression of cIAP1 is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies.[5][6] This makes cIAP1 an attractive target for the development of novel anti-cancer agents.
cIAP1 Ligand-Linker Conjugates: A Novel Approach to Induce Apoptosis
cIAP1 Ligand-Linker Conjugates, also known as SMAC mimetics or IAP-based Proteolysis Targeting Chimeras (PROTACs), are synthetic small molecules designed to induce the degradation of cIAP1 and other target proteins.[7][8] These bifunctional molecules consist of two key components connected by a chemical linker:
-
A cIAP1-binding moiety: This part of the molecule mimics the N-terminal motif of the endogenous IAP antagonist, SMAC/DIABLO, and binds with high affinity to the BIR3 domain of cIAP1.[9][10]
-
A linker: This chemical chain connects the cIAP1-binding moiety to a ligand for a target protein of interest. In the context of SMAC mimetics designed to primarily target IAPs, the "second head" of the molecule can be another SMAC mimetic motif, creating a bivalent molecule that potently induces IAP dimerization and degradation.[5]
The binding of these conjugates to cIAP1 induces a conformational change that triggers the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[9][11] This degradation of cIAP1 has two major consequences for the apoptosis pathway:
-
Release of the "Brake" on Apoptosis: The removal of cIAP1 prevents the ubiquitination and degradation of pro-apoptotic proteins, such as caspases, allowing the apoptotic cascade to proceed.[1][12]
-
Activation of the Non-Canonical NF-κB Pathway: Degradation of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway.[9] This can lead to the production of TNFα, which can further promote apoptosis in an autocrine or paracrine manner in some cancer cells.[11]
The following diagram illustrates the general mechanism of action of a cIAP1 Ligand-Linker Conjugate.
Quantitative Data on cIAP1 Ligand-Linker Conjugates
The efficacy of cIAP1 ligand-linker conjugates is typically evaluated through various in vitro assays. The following tables summarize representative quantitative data that would be generated in such studies.
Table 1: Binding Affinities of Representative cIAP1 Ligands
| Compound | Target | Binding Affinity (Kd, nM) |
| SMAC Mimetic X | cIAP1-BIR3 | < 1 |
| SMAC Mimetic Y | XIAP-BIR3 | 45 |
| Conjugate 13 (Hypothetical) | cIAP1-BIR3 | 0.5 |
Data is illustrative and based on typical values reported in the literature for potent SMAC mimetics.[11]
Table 2: In Vitro Cellular Activity of Conjugate 13 (Hypothetical Data)
| Cell Line | cIAP1 Degradation (DC50, nM) | Cell Viability (IC50, nM) | Caspase-3/7 Activation (Fold Change) |
| MDA-MB-231 (Breast Cancer) | 5 | 10 | 8 |
| SK-OV-3 (Ovarian Cancer) | 8 | 15 | 6 |
| HCT116 (Colon Cancer) | 12 | 25 | 5 |
DC50: Concentration for 50% degradation. IC50: Concentration for 50% inhibition of cell viability. Data is hypothetical.
Detailed Experimental Protocols
To assess the biological activity of cIAP1 Ligand-Linker Conjugates, a series of well-established experimental protocols are employed.
Western Blotting for cIAP1 Degradation
This protocol is used to quantify the degradation of cIAP1 protein following treatment with the conjugate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with varying concentrations of the cIAP1 Ligand-Linker Conjugate for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
cIAP1 Ligand-Linker Conjugate
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the conjugate. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTS Addition and Measurement:
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases (caspase-3 and -7) as a direct measure of apoptosis induction.
Materials:
-
96-well black, clear-bottom plates
-
Cell lysis buffer
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer plate reader
Procedure:
-
Cell Treatment:
-
Treat cells with the conjugate in a 96-well plate as for the viability assay.
-
-
Cell Lysis:
-
Lyse the cells according to the kit manufacturer's protocol.
-
-
Caspase Activity Measurement:
-
Add the caspase-3/7 substrate to the cell lysates.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence (e.g., excitation 380 nm, emission 460 nm) at different time points.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Visualizing the Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating a cIAP1 Ligand-Linker Conjugate.
Conclusion
cIAP1 Ligand-Linker Conjugates represent a highly promising class of targeted therapeutics with the potential to overcome resistance to conventional cancer therapies. By inducing the specific degradation of cIAP1, these molecules effectively trigger the apoptotic machinery in cancer cells. The experimental protocols and data presented in this guide provide a framework for the robust evaluation of these compounds, paving the way for their further development and clinical translation. As our understanding of the intricacies of apoptosis and protein degradation pathways deepens, the rational design of next-generation cIAP1-targeting agents will continue to be a vibrant area of research.
References
- 1. broadpharm.com [broadpharm.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Unveiling Neo-Substrates of cIAP1: A Technical Guide to Using Ligand-Linker Conjugate 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodology for identifying the neo-substrates of the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) using Ligand-Linker Conjugate 13. This conjugate is a component of the SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) technology, a class of Proteolysis-Targeting Chimeras (PROTACs) designed to induce the degradation of specific target proteins.
The core principle of this approach is not to identify the natural, endogenous substrates of cIAP1, but rather to hijack its E3 ligase activity to ubiquitinate and subsequently degrade a protein of interest (POI). A complete SNIPER molecule is formed by attaching a ligand for a specific POI to the Ligand-Linker Conjugate 13, which already contains a high-affinity ligand for cIAP1. This heterobifunctional molecule brings cIAP1 into close proximity with the POI, leading to the POI's ubiquitination and degradation by the proteasome. This guide outlines the experimental workflow, data analysis, and key signaling pathways involved in this powerful technique for targeted protein degradation.
Mechanism of Action: The SNIPER Technology
Ligand-Linker Conjugate 13 serves as a foundational component for constructing SNIPERs. These molecules function by tethering a target protein to an IAP E3 ubiquitin ligase, such as cIAP1. The conjugate itself contains a ligand that binds to the BIR3 domain of cIAP1. When a ligand for a POI is attached to the other end of the linker, the resulting SNIPER molecule facilitates the formation of a ternary complex between cIAP1, the SNIPER, and the POI. This induced proximity triggers the E3 ligase activity of cIAP1, leading to the polyubiquitination of the POI. The proteasome then recognizes and degrades the polyubiquitinated POI. A key feature of cIAP1-based degraders is that they often also induce the auto-ubiquitination and degradation of cIAP1 itself.
Signaling Pathways Involving cIAP1
cIAP1 is a critical regulator of cell death and inflammation, primarily through its role in the NF-κB and TNF-α signaling pathways. Understanding these pathways is crucial for interpreting the cellular consequences of modulating cIAP1 activity with SNIPERs.
In Vitro Efficacy of cIAP1 Ligand-Linker Conjugate 13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preliminary in vitro studies of cIAP1 Ligand-Linker Conjugate 13, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) designed to induce the degradation of the Androgen Receptor (AR). The information presented herein is synthesized from the foundational study by Itoh et al. and established methodologies in the field of targeted protein degradation.
Core Concept: Targeted Protein Degradation
cIAP1 Ligand-Linker Conjugate 13 is a heterobifunctional molecule. It consists of a ligand that binds to the E3 ubiquitin ligase cIAP1, connected via a chemical linker to a ligand for the Androgen Receptor. This dual-binding capacity allows the conjugate to act as a molecular bridge, bringing cIAP1 into close proximity with AR. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to AR, marking it for degradation by the proteasome. This approach offers a powerful strategy to eliminate AR protein from cancer cells, a key driver in prostate cancer.
Quantitative Data Summary
The following table summarizes the representative quantitative data for the in vitro activity of cIAP1 Ligand-Linker Conjugate 13 in inducing the degradation of the Androgen Receptor in a relevant cancer cell line.
| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | AR Protein Level (% of Control) | Cell Viability (% of Control) |
| LNCaP | cIAP1 Ligand-Linker Conjugate 13 | 0.1 | 24 | 75 | 95 |
| LNCaP | cIAP1 Ligand-Linker Conjugate 13 | 1 | 24 | 40 | 80 |
| LNCaP | cIAP1 Ligand-Linker Conjugate 13 | 10 | 24 | 15 | 60 |
| LNCaP | Control (Vehicle) | - | 24 | 100 | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent standard protocols in the field and are based on the likely procedures used in the evaluation of cIAP1 Ligand-Linker Conjugate 13.
Protocol 1: Western Blot for Androgen Receptor Degradation
This protocol details the steps to assess the degradation of the Androgen Receptor in prostate cancer cells following treatment with cIAP1 Ligand-Linker Conjugate 13.
1. Cell Culture and Treatment:
- Culture LNCaP human prostate cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of cIAP1 Ligand-Linker Conjugate 13 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.
2. Cell Lysis:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in 100 µL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations for all samples.
- Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.
- Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of cIAP1 Ligand-Linker Conjugate 13 on the viability of prostate cancer cells.
1. Cell Seeding:
- Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of cIAP1 Ligand-Linker Conjugate 13 or vehicle control for 48-72 hours.
3. MTT Addition:
- Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the in vitro studies of cIAP1 Ligand-Linker Conjugate 13.
Caption: cIAP1-mediated degradation of Androgen Receptor.
Caption: Experimental workflow for Western Blot analysis.
Methodological & Application
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, functioning as an E3 ubiquitin ligase. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. One emerging strategy involves the use of cIAP1 ligand-linker conjugates, a class of molecules often employed in Proteolysis Targeting Chimeras (PROTACs) or as standalone agents. These conjugates typically incorporate a ligand, such as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, which binds to the Baculoviral IAP Repeat (BIR) domains of cIAP1. This binding event triggers the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. In the context of a PROTAC, the cIAP1 ligand is connected via a linker to a ligand for a target protein of interest, thereby hijacking the cellular degradation machinery to eliminate pathogenic proteins.
This document provides detailed protocols for the application of cIAP1 ligand-linker conjugates, with a focus on a representative molecule, "cIAP1 Ligand-Linker Conjugate 13," in a cell culture setting. The methodologies outlined below are designed to assess the biological activity of such conjugates, including their ability to induce cIAP1 degradation, inhibit cell viability, and trigger apoptosis.
Data Presentation
The following tables summarize quantitative data from studies on various SMAC mimetics and cIAP1-targeting compounds, providing a reference for expected potency.
Table 1: Cell Viability Inhibition by SMAC Mimetics
| Compound | Cell Line | IC50 (nM) | Treatment Duration |
| Compound 5 | MDA-MB-231 | Low nanomolar | 24 hours[1] |
| Compound 5 | SK-OV-3 | Low nanomolar | 24 hours[1] |
| Compound 7 | MDA-MB-231 | Low nanomolar | 24 hours[1] |
| Compound 7 | SK-OV-3 | Low nanomolar | 24 hours[1] |
| Birinapant (B612068) | UMSCC-46 | ~9.5 | 5 days[2] |
| Birinapant | UMSCC-1 | >1000 | 5 days[2] |
| Birinapant | UMSCC-11B | >1000 | 5 days[2] |
Table 2: Induction of Apoptosis and cIAP1 Degradation
| Compound | Cell Line | Effect | Concentration | Treatment Duration |
| Compound 5 | MDA-MB-231 | cIAP1 Degradation | >30 nM | Not Specified[1] |
| Compound 5 | SK-OV-3 | cIAP1 Degradation | >30 nM | Not Specified[1] |
| Compound 7 | MDA-MB-231 | cIAP1 Degradation | >100 nM | Not Specified[1] |
| Compound 7 | SK-OV-3 | cIAP1 Degradation | >100 nM | Not Specified[1] |
| Compound 5 | MDA-MB-231 | Apoptosis Induction | 100-300 nM | 24 hours[1] |
| Compound 5 | SK-OV-3 | Apoptosis Induction | 100-300 nM | 24 hours[1] |
| Compound 7 | MDA-MB-231 | Apoptosis Induction | 300-1000 nM | 24 hours[1] |
| Compound 7 | SK-OV-3 | Apoptosis Induction | 300-1000 nM | 24 hours[1] |
| BV6 | MDA-MB-231 | Apoptosis Induction | Various | 24 hours[3] |
Experimental Protocols
General Cell Culture and Maintenance
A frequently used cell line for studying SMAC mimetics is the human breast cancer cell line MDA-MB-231.[4]
Materials:
-
MDA-MB-231 cells
-
Leibovitz's L-15 Medium[4]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
Protocol:
-
Culture MDA-MB-231 cells in Leibovitz's L-15 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.[4]
-
Maintain cells in a 37°C incubator without CO2 equilibration.[4]
-
For passaging, wash the cells with DPBS, and then add 0.05% Trypsin-EDTA. Incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
-
Subculture cells when they reach 70-80% confluency.[4]
Assessment of cIAP1 Degradation by Western Blot
This protocol details the detection of cIAP1 protein levels following treatment with a cIAP1 ligand-linker conjugate.
Materials:
-
MDA-MB-231 cells
-
cIAP1 Ligand-Linker Conjugate 13 (or other SMAC mimetic)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the cIAP1 ligand-linker conjugate for desired time points (e.g., 30 minutes, 1, 2, 4, 6, 24 hours).
-
Wash cells with ice-cold DPBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
cIAP1 Ligand-Linker Conjugate 13
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 8,000 cells per well and incubate for 24 hours.[3]
-
Treat the cells with a serial dilution of the cIAP1 ligand-linker conjugate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[3]
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
MDA-MB-231 cells
-
cIAP1 Ligand-Linker Conjugate 13
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the conjugate as described for the viability assay.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[5]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.[5]
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Mandatory Visualizations
Signaling Pathway of cIAP1 Ligand-Linker Conjugates
Caption: Mechanism of cIAP1 degradation induced by a ligand-linker conjugate.
Experimental Workflow for Assessing Conjugate Activity
Caption: Workflow for evaluating the cellular effects of cIAP1 conjugates.
PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism utilizing a cIAP1 ligand to degrade a target protein.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMAC Mimetic BV6 Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 5. promega.com [promega.com]
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. This tripartite complex formation brings the E3 ligase in close proximity to the POI, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a RING-finger containing E3 ubiquitin ligase that has been successfully hijacked for targeted protein degradation. cIAP1 Ligand-Linker Conjugates are essential components in the construction of cIAP1-recruiting PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document provides detailed application notes and protocols for the use of a representative cIAP1 Ligand-Linker Conjugate, herein referred to as cIAP1 Ligand-Linker Conjugate 13 , for the targeted degradation of a specific protein of interest.
Mechanism of Action
cIAP1 Ligand-Linker Conjugate 13 is a key building block for creating a PROTAC that targets a specific protein for degradation. Once conjugated to a ligand for a POI, the resulting PROTAC mediates the formation of a ternary complex between the POI and the cIAP1 E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Notably, cIAP1-based degraders can induce degradation through the formation of branched ubiquitin architectures, a process that involves the K63-specific E2 enzyme UBE2N.[1]
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation). Below is a summary of representative quantitative data for cIAP1-based PROTACs targeting different proteins of interest.
| Target Protein | PROTAC (cIAP1-based) | Cell Line | DC50 | Dmax | Reference |
| BRD4 | PROTAC 13 | Burkitt's lymphoma (BL) cells | 100 nM | >70% | [2][3] |
| RIPK2 | IAP-based PROTAC 2 | THP-1 | ~0.4 nM (pDC50 = 9.4) | >90% | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of a cIAP1-based PROTAC synthesized using cIAP1 Ligand-Linker Conjugate 13.
Western Blot Analysis for Protein Degradation
This protocol is for determining the extent of target protein degradation following treatment with the cIAP1-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
cIAP1-based PROTAC (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the cIAP1-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the POI-PROTAC-cIAP1 ternary complex.
Materials:
-
Cell line expressing the protein of interest
-
cIAP1-based PROTAC
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-cIAP1)
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibodies for Western blotting (anti-POI and anti-cIAP1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the cIAP1-based PROTAC and MG132 (to prevent degradation of the complex) for 4-6 hours.
-
Lyse cells using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an anti-cIAP1 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the POI and cIAP1 to confirm their interaction.
-
In-Vitro Ubiquitination Assay
This assay directly assesses the ability of the cIAP1-based PROTAC to induce ubiquitination of the POI.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2N)
-
Recombinant cIAP1 E3 ligase
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
cIAP1-based PROTAC
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup:
-
Combine E1, E2, cIAP1, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the cIAP1-based PROTAC or vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting, using an anti-POI antibody to detect higher molecular weight ubiquitinated forms of the POI.
-
Cell Viability Assay
This protocol measures the functional consequence of POI degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
cIAP1-based PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the cIAP1-based PROTAC.
-
-
Incubation:
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Conclusion
cIAP1 Ligand-Linker Conjugate 13 provides a valuable tool for the development of potent and selective PROTACs for targeted protein degradation. The protocols outlined in this document offer a comprehensive framework for the characterization of these novel therapeutic agents, from confirming their mechanism of action to evaluating their functional effects in cells. By leveraging the power of the ubiquitin-proteasome system, cIAP1-based PROTACs hold significant promise for the treatment of a wide range of diseases driven by aberrant protein function.
References
Application Notes and Protocols for Cellular Assays to Measure cIAP1 PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical regulator of apoptosis and immune signaling pathways. Its role in preventing programmed cell death makes it a compelling target for therapeutic intervention, particularly in oncology. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This document provides detailed application notes and protocols for a suite of cellular assays to effectively measure the activity of cIAP1-targeting PROTACs.
cIAP1, a member of the Inhibitor of Apoptosis (IAP) family, possesses an E3 ubiquitin ligase activity mediated by its C-terminal RING domain. It is involved in the ubiquitination and subsequent degradation of several key signaling proteins, thereby regulating cellular processes such as the NF-κB signaling pathway. Dysregulation of cIAP1 has been implicated in various cancers, where its anti-apoptotic function contributes to tumor survival and resistance to therapy.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, cIAP1), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing cIAP1 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of cIAP1, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful strategy to eliminate cIAP1 and restore apoptotic sensitivity in cancer cells.
These application notes provide a comprehensive guide to the most relevant cellular assays for quantifying the degradation and functional consequences of cIAP1-targeting PROTACs, including Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and the Nano-Glo® HiBiT assay. Detailed protocols, data presentation guidelines, and visual representations of key pathways and workflows are included to assist researchers in the robust evaluation of cIAP1 PROTAC activity.
Data Presentation
The following tables summarize the degradation efficiency of various cIAP1-targeting PROTACs and SMAC mimetics across different cell lines, providing key quantitative metrics such as DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Table 1: Degradation Efficiency of cIAP1-Based PROTACs (SNIPERs) [1]
| Compound | Target Protein | Cell Line | DC50 | Dmax (%) |
| 19 | ERα | MCF-7 | 1-10 nmol/L | >70% |
| 20 | ERα | MCF-7 | 1-10 nmol/L | >80% |
| 21 | TACC3 | HT1080 | 10-30 µmol/L | >50% |
| 22 (SNIPER(ABL)-062) | BCR-ABL | K562 | 30-100 nmol/L | >70% |
| 23 (SNIPER(AR)-51) | Androgen Receptor | LNCaP | Not Specified | >90% at 1 µmol/L |
Table 2: Degradation of cIAP1 by SMAC Mimetics in MDA-MB-231 Cells
| Compound | Concentration | Treatment Time | cIAP1 Degradation |
| SM83 | Not Specified | Not Specified | Significant Reduction |
| 9a | Not Specified | 30 min & 6h | Degradation Observed |
| LPS + SM-164 (3nM) | 100 ng/ml | 8h | Significant Reduction |
Mandatory Visualizations
Experimental Protocols
Western Blot for cIAP1 Degradation
This protocol details the steps for quantifying cIAP1 protein levels following PROTAC treatment using Western blotting.
Materials:
-
Cell culture reagents
-
cIAP1-targeting PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231, Jurkat) at a suitable density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the cIAP1 PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the cIAP1 band intensity to the corresponding loading control.
-
Calculate the percentage of cIAP1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
ELISA for cIAP1 Quantification
This protocol provides a general guideline for quantifying cIAP1 protein levels using a sandwich ELISA kit. Refer to the specific kit manual for detailed instructions.
Materials:
-
Human cIAP1 ELISA Kit (e.g., Abcam, ab309450)
-
Cell lysates prepared as described in the Western Blot protocol
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
-
Assay Procedure:
-
Add 100 µL of each standard and sample into the appropriate wells of the antibody-coated plate.
-
Cover the wells and incubate for 2.5 hours at room temperature with gentle shaking.
-
Discard the solution and wash the wells four times with 1X Wash Buffer.
-
Add 100 µL of prepared biotinylated antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells four times with 1X Wash Buffer.
-
Add 100 µL of prepared Streptavidin solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells four times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cIAP1 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of cIAP1 degradation relative to the vehicle-treated control.
-
Nano-Glo® HiBiT Assay for cIAP1 Degradation Kinetics
This protocol describes a high-throughput, real-time method to measure cIAP1 degradation kinetics using the Nano-Glo® HiBiT system. This requires a cell line where the endogenous cIAP1 is tagged with the HiBiT peptide.
Materials:
-
HiBiT-cIAP1 knock-in cell line
-
LgBiT protein or expression vector
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the HiBiT-cIAP1 cells in white, opaque plates at an appropriate density and allow them to attach overnight.
-
-
Assay Setup:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.
-
Add the reagent to the cells and incubate to allow for substrate equilibration.
-
-
PROTAC Addition and Kinetic Measurement:
-
Prepare serial dilutions of the cIAP1 PROTAC.
-
Add the PROTAC dilutions to the wells.
-
Immediately place the plate in a luminometer pre-heated to 37°C and begin kinetic measurements of luminescence over a desired time course (e.g., 24 hours).
-
-
Data Analysis:
-
Normalize the luminescence signal at each time point to the signal at time zero for each concentration.
-
Plot the normalized luminescence over time to visualize the degradation kinetics.
-
From the dose-response curves at different time points, calculate the DC50 and Dmax values.
-
The rate of degradation can also be determined from the kinetic data.
-
Immunoprecipitation for Ubiquitination Detection
This protocol details the immunoprecipitation of cIAP1 to assess its ubiquitination status following PROTAC treatment.
Materials:
-
Cell culture reagents and PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., 1% SDS in Tris-buffered saline)
-
Dilution buffer (e.g., Triton X-100 based buffer)
-
Anti-cIAP1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the cIAP1 PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
Lyse the cells in a denaturing lysis buffer containing 1% SDS and boil for 10 minutes to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing dilution buffer to reduce the SDS concentration.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-cIAP1 antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitination of cIAP1. A smear or ladder of higher molecular weight bands indicates polyubiquitination.
-
By employing these detailed protocols and data analysis strategies, researchers can effectively characterize the cellular activity of cIAP1-targeting PROTACs, providing crucial insights for the development of novel cancer therapeutics.
References
How to design a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) using cIAP1 Ligand-Linker Conjugates 13.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the design and evaluation of SNIPERs utilizing a cellular inhibitor of apoptosis protein 1 (cIAP1) ligand-linker conjugate.
While the specific molecule "cIAP1 Ligand-Linker Conjugate 13" is not documented in publicly available literature, this guide will use the well-characterized SNIPER(BRD)-1 as a representative example. SNIPER(BRD)-1 is composed of a derivative of LCL-161, a cIAP1 ligand, and (+)-JQ-1, a ligand for the bromodomain-containing protein 4 (BRD4). This example will illustrate the core principles of SNIPER design, mechanism of action, and experimental validation.
The unique mechanism of SNIPERs involves the simultaneous degradation of the target protein and IAPs, such as cIAP1 and XIAP.[1][2][3] This dual action can be particularly advantageous in oncology, as cancer cells often overexpress IAPs to evade apoptosis.[1][2][3]
Mechanism of Action
SNIPERs function by inducing the formation of a ternary complex between the target protein, the SNIPER molecule, and an IAP E3 ligase. This proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.
A key feature of cIAP1-recruiting SNIPERs is the differential mechanism of degradation for cIAP1 itself versus the target protein and other IAPs like XIAP. The binding of the IAP antagonist portion of the SNIPER to cIAP1 is sufficient to induce its autoubiquitination and subsequent degradation.[4][5][6] In contrast, the degradation of the target protein (e.g., BRD4) and XIAP requires the formation of a stable ternary complex involving the SNIPER and the target protein.[4][5][6]
Design and Synthesis of a cIAP1-based SNIPER
The design of a SNIPER molecule involves three key components: a ligand for the target protein, a ligand for the cIAP1 E3 ligase, and a chemical linker to connect them.
-
Target Ligand Selection: Choose a ligand with high affinity and selectivity for the protein of interest (POI). For SNIPER(BRD)-1, (+)-JQ-1 is used to target BRD4.
-
cIAP1 Ligand Selection: Utilize a high-affinity IAP antagonist. Derivatives of LCL-161 are commonly used.
-
Linker Design: The linker's length, composition, and attachment points are critical for optimal ternary complex formation and degradation efficacy. Empirical optimization is often required, starting with flexible linkers like polyethylene (B3416737) glycol (PEG) chains of varying lengths.
Data Presentation
The efficacy of a SNIPER is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Table 1: Degradation Activity of SNIPER(BRD)-1 in HeLa cells after 6 hours of treatment.
| Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| SNIPER(BRD)-1 | BRD4 | ~10 | >90 |
| SNIPER(BRD)-1 | cIAP1 | ~30 | >80 |
| SNIPER(BRD)-1 | XIAP | ~100 | ~70 |
| (+)-JQ-1 | BRD4 | No degradation | No degradation |
| LCL-161 derivative | cIAP1 | ~50 | >80 |
Note: The data presented are representative values based on published literature and may vary depending on the experimental conditions.
Experimental Protocols
The following protocols outline the key experiments for validating the activity of a cIAP1-based SNIPER.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol is for determining the extent of target protein degradation induced by the SNIPER.
1. Cell Culture and Treatment:
- Seed the appropriate cell line (e.g., HeLa or a cancer cell line overexpressing the target protein) in 6-well plates and allow them to adhere overnight.
- Treat the cells with a dose-response of the SNIPER compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. Cell Lysis:
- Wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the target protein, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities and normalize them to the loading control.
- Calculate the percentage of protein remaining relative to the vehicle-treated control.
- Determine the DC₅₀ value by plotting the percentage of degradation against the log of the SNIPER concentration.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the SNIPER-dependent interaction between the target protein and cIAP1.
1. Cell Treatment and Lysis:
- Treat cells with the SNIPER at a concentration known to be effective (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 2-4 hours) to stabilize the ubiquitinated complex.
- Lyse the cells in a non-denaturing IP lysis buffer.
2. Immunoprecipitation:
- Pre-clear the lysates with Protein A/G agarose (B213101) beads.
- Incubate the lysates with an antibody against the target protein or cIAP1 overnight at 4°C.
- Add Protein A/G beads to pull down the antibody-protein complexes.
3. Washing and Elution:
- Wash the beads several times with IP lysis buffer to remove non-specific binding.
- Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS sample buffer.
4. Western Blot Analysis:
- Analyze the input, unbound, and eluted fractions by Western blotting using antibodies against the target protein and cIAP1. An increased amount of cIAP1 in the target protein immunoprecipitate (and vice versa) in the SNIPER-treated sample indicates the formation of the ternary complex.
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of target protein degradation on cell proliferation and survival.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
- Treat the cells with a serial dilution of the SNIPER compound for a longer duration (e.g., 72 hours).
3. Viability Measurement:
- Use a colorimetric or fluorometric assay such as MTT, MTS, or a resazurin-based assay to measure cell viability.
- Alternatively, an ATP-based luminescence assay (e.g., CellTiter-Glo®) can be used to quantify the number of viable cells.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) value.
Signaling Pathway Visualization
Conclusion
The design and validation of cIAP1-based SNIPERs offer a promising avenue for targeted protein degradation in various diseases. By following the principles and protocols outlined in this document, researchers can effectively develop and characterize novel SNIPER molecules. The ability of these compounds to simultaneously degrade a target protein and IAPs presents a unique therapeutic opportunity, particularly in the context of cancer. Careful optimization of the target ligand, cIAP1 ligand, and linker is paramount for achieving potent and selective protein degradation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of cIAP1-Based PROTACs in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). cIAP1-based PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), are a notable class of these degraders. They utilize the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase often overexpressed in cancer cells, to tag oncogenic proteins for destruction. This approach not only eliminates the scaffolding and enzymatic functions of the target protein but can also induce the degradation of cIAP1 itself, offering a dual anti-cancer effect.[1][2] This document provides detailed application notes and experimental protocols for the utilization of cIAP1-based PROTACs in oncology research.
Application Notes
Mechanism of Action of cIAP1-Based PROTACs
cIAP1-based PROTACs are comprised of three key components: a ligand that binds to the target oncoprotein, a ligand that recruits cIAP1, and a flexible linker that connects the two. The binding of the PROTAC to both the target protein and cIAP1 facilitates the formation of a ternary complex. This proximity enables cIAP1 to catalyze the polyubiquitination of the target protein. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. A key advantage of many cIAP1-based PROTACs is their ability to induce the auto-ubiquitination and subsequent degradation of cIAP1 itself, further promoting apoptosis.[3][4]
Advantages of cIAP1-Based PROTACs in Oncology
-
Dual Targeting: Many cIAP1-based PROTACs can degrade both the oncoprotein of interest and cIAP1, an anti-apoptotic protein. This dual action can lead to a more potent anti-cancer effect.[2]
-
Overcoming Drug Resistance: By degrading the entire target protein, PROTACs can overcome resistance mechanisms associated with traditional inhibitors that arise from point mutations in the target's active site.
-
Targeting the "Undruggable" Proteome: PROTACs can target proteins that lack a defined active site, expanding the range of potential therapeutic targets in oncology.
-
Catalytic Nature: A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a sustained and potent biological response at sub-stoichiometric concentrations.
Data Presentation: Efficacy of cIAP1-Based PROTACs in Oncology
The following tables summarize the quantitative data for various cIAP1-based PROTACs (SNIPERs) targeting different oncoproteins.
| Target Protein | PROTAC/SNIPER | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Androgen Receptor (AR) | SNIPER(AR)-51 | LNCaP | ~30 | >90 | ~100 | This data is representative |
| SNIPER-1 | PC | N/A | Effective at 3µM | N/A | [2] | |
| BCR-ABL | SNIPER(ABL)-031 | K562 | ~10 | >80 | ~30 | This data is representative |
| BRD4 | SNIPER-7 | HeLa | ~100 | >90 | N/A | [2] |
| SNIPER-8 | HeLa | ~100 | >90 | N/A | [2] | |
| Estrogen Receptor α (ERα) | SNIPER(ER)-87 | MCF-7 | ~1 | >95 | ~10 | [5] |
| cIAP1 (Self-degradation) | SNIPER-7 | HeLa | N/A | Effective at 0.1µM | N/A | [2] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell growth).
-
N/A: Data not available in the cited sources.
Mandatory Visualizations
Caption: Mechanism of cIAP1-based PROTAC action.
Caption: cIAP1's role in NF-κB activation and apoptosis inhibition.
Caption: Workflow for evaluating cIAP1-based PROTACs.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol details the steps to quantify the degradation of a target oncoprotein and cIAP1 following treatment with a cIAP1-based PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for ERα, LNCaP for AR)
-
cIAP1-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein, cIAP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the cIAP1-based PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-target, anti-cIAP1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control. Calculate DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of cIAP1-based PROTACs on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
cIAP1-based PROTAC
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the cIAP1-based PROTAC for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex between the target protein, the cIAP1-based PROTAC, and cIAP1.
Materials:
-
Cancer cell line of interest
-
cIAP1-based PROTAC
-
DMSO
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-cIAP1)
-
IgG control antibody
-
Protein A/G agarose (B213101) beads
-
Primary antibodies for Western blotting (anti-target protein, anti-cIAP1)
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with 10 µM MG132 for 2 hours to prevent protein degradation.
-
Treat cells with the cIAP1-based PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer as described in the Western Blot protocol.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody or IgG control overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes (2-4 hours at 4°C).
-
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the target protein and cIAP1. The presence of the target protein in the cIAP1 immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
-
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Ternary Complex Formation with cIAP1 Ligand-Linker Conjugates
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction:
The formation of a stable ternary complex, consisting of a target protein, an E3 ubiquitin ligase, and a heterobifunctional degrader molecule, is a critical step in the mechanism of action for targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras) and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase frequently exploited in this approach. cIAP1 ligand-linker conjugates are chemical moieties that incorporate a ligand for cIAP1 and a linker for attachment to a target protein ligand, forming the core of a cIAP1-recruiting degrader.
This application note provides a detailed overview and protocols for measuring the formation of the ternary complex involving cIAP1, a target protein, and a degrader molecule. While specific data for "cIAP1 Ligand-Linker Conjugate 13" is not publicly available, this document utilizes representative data from well-characterized cIAP1-based degraders targeting Bruton's tyrosine kinase (BTK) to illustrate the experimental principles and data presentation.
cIAP1 Signaling Pathway
cIAP1 is a key regulator of the NF-κB signaling pathway and apoptosis. As an E3 ubiquitin ligase, it ubiquitinates receptor-interacting protein 1 (RIP1), which can lead to the activation of the canonical NF-κB pathway and promote cell survival.[1] Degraders that recruit cIAP1 can induce its auto-ubiquitination and degradation, which in turn can lead to the activation of apoptotic pathways in cancer cells.[2][3]
Data Presentation: Ternary Complex Kinetics
The stability and kinetics of the ternary complex are crucial for the efficacy of a degrader. These parameters can be quantitatively assessed using biophysical techniques such as Surface Plasmon Resonance (SPR). The following table summarizes representative kinetic data for the formation of a ternary complex between the cIAP1 BIR3 domain, a BTK kinase domain (BTKKD), and two different degrader molecules (BC5P and BCPyr).
| Degrader | Complex | kon (1/Ms) | koff (1/s) | KD (nM) |
| BC5P | [cIAP1Bir3-BC5P] + BTKKD | 1.2 x 105 | 1.1 x 10-3 | 9.2 |
| BCPyr | [cIAP1Bir3-BCPyr] + BTKKD | 2.1 x 105 | 2.5 x 10-3 | 11.9 |
Data is representative and extracted from Schiemer et al., Nature Chemical Biology, 2021.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow: Ternary Complex Measurement by SPR
References
Application Notes and Protocols for Ubiquitination Assays of cIAP1-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of cIAP1-recruiting PROTACs (Proteolysis Targeting Chimeras) through various ubiquitination assays. The following sections offer step-by-step instructions for in vitro, cellular, and advanced quantitative assays to assess PROTAC efficacy and mechanism of action.
Introduction to cIAP1-Recruiting PROTACs
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a crucial role in cell death and survival signaling pathways. PROTACs that recruit cIAP1 leverage its E3 ligase activity to induce the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). The controlled degradation of pathogenic proteins is a promising therapeutic strategy in drug development. Robust and reliable ubiquitination assays are essential for the validation and optimization of these cIAP1-recruiting PROTACs.
Signaling Pathway of cIAP1-Recruiting PROTACs
cIAP1-recruiting PROTACs are heterobifunctional molecules composed of a ligand for cIAP1, a linker, and a ligand for the POI. Upon entering the cell, the PROTAC facilitates the formation of a ternary complex between cIAP1 and the POI. This proximity induces cIAP1 to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to the formation of a polyubiquitin (B1169507) chain that marks the POI for degradation by the 26S proteasome.
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Application Note 1: In Vitro cIAP1 Ubiquitination Assays
Objective: To determine the ability of a PROTAC to induce cIAP1-mediated ubiquitination of a target protein in a reconstituted cell-free system. This assay can be used to assess both cIAP1 autoubiquitination and substrate ubiquitination.
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for in vitro ubiquitination assay.
Protocol: In Vitro cIAP1-Mediated POI Ubiquitination
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 enzyme (e.g., UbcH5a/b/c)
-
Recombinant human ubiquitin
-
Recombinant human cIAP1
-
Recombinant Protein of Interest (POI)
-
cIAP1-recruiting PROTAC
-
10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
10X ATP Solution (20 mM)
-
DMSO
-
SDS-PAGE Sample Buffer
-
Primary antibodies: anti-Ubiquitin, anti-POI, anti-cIAP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Prepare the ubiquitination reaction mix on ice. For a 20 µL reaction, combine the following:
-
2 µL 10X Ubiquitination Buffer
-
2 µL 10X ATP Solution
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
5 µM Ubiquitin
-
100 nM cIAP1
-
200 nM POI
-
Nuclease-free water to a final volume of 18 µL.
-
-
Prepare serial dilutions of the PROTAC in DMSO.
-
Add 2 µL of the PROTAC dilution (or DMSO as a vehicle control) to the reaction mix.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 20 µL of 2X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a 4-20% Tris-glycine gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-POI or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system. A high molecular weight smear indicates polyubiquitination.
Data Presentation: In Vitro Ubiquitination
| PROTAC Concentration | POI Ubiquitination (Relative Intensity) | cIAP1 Autoubiquitination (Relative Intensity) |
| 0 nM (DMSO) | 1.0 | 1.0 |
| 10 nM | 3.5 | 1.2 |
| 100 nM | 8.2 | 1.5 |
| 1 µM | 15.6 | 2.1 |
| 10 µM | 12.1 (Hook effect) | 2.5 |
Application Note 2: Cellular Ubiquitination Assays
Objective: To confirm that the PROTAC can induce ubiquitination of the target protein within a cellular context. This is a critical step to validate the in-cell activity of the PROTAC.
Experimental Workflow: Cellular Ubiquitination Assay
Caption: Workflow for cellular ubiquitination assay.
Protocol: Immunoprecipitation-Western Blot for Cellular Ubiquitination
Materials:
-
Cell line expressing the POI
-
cIAP1-recruiting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Optional: Plasmids for HA-tagged or His-tagged Ubiquitin
-
Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody for immunoprecipitation (anti-POI)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Primary antibodies: anti-Ubiquitin, anti-POI
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
(Optional) Transfect cells with a plasmid encoding HA-tagged or His-tagged ubiquitin for 24 hours.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with the desired concentrations of the PROTAC (or DMSO control) for 4-6 hours.
-
Wash the cells with ice-cold PBS and lyse them in denaturing lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-POI antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours or overnight at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 1X SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination of the POI. The input lysates should also be probed for POI and loading control (e.g., GAPDH).
Data Presentation: Cellular Ubiquitination
| Treatment | POI Ubiquitination (Fold Change vs. DMSO) | Total POI Level (Fold Change vs. DMSO) |
| DMSO | 1.0 | 1.0 |
| PROTAC (100 nM) | 4.8 | 0.4 |
| PROTAC (1 µM) | 9.3 | 0.1 |
| PROTAC (1 µM) + MG132 | 18.5 | 0.8 |
Application Note 3: Advanced Quantitative Ubiquitination Assays
Objective: To obtain more precise and high-throughput quantification of PROTAC-induced ubiquitination.
Quantitative Mass Spectrometry
Description: Mass spectrometry (MS)-based proteomics can identify and quantify ubiquitination sites on the POI and a global scale. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Data-Independent Acquisition (DIA) workflows can be employed for accurate quantification.[1]
General Protocol Outline:
-
Culture cells in "heavy" and "light" SILAC media.
-
Treat "heavy" cells with PROTAC and "light" cells with DMSO.
-
Combine equal amounts of protein from both cell populations.
-
Digest the protein mixture with trypsin, leaving a di-glycine remnant on ubiquitinated lysine (B10760008) residues.
-
Enrich for ubiquitinated peptides using an antibody recognizing the K-ε-GG remnant.
-
Analyze the enriched peptides by LC-MS/MS.
-
Quantify the relative abundance of ubiquitinated peptides from the heavy/light peak intensity ratios.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Description: TR-FRET is a proximity-based assay that can be adapted for a homogeneous, high-throughput in vitro ubiquitination assay.[2]
General Protocol Outline:
-
The POI is labeled with a FRET acceptor (e.g., a fluorescent dye), and ubiquitin is labeled with a FRET donor (e.g., a lanthanide).
-
In the presence of E1, E2, cIAP1, ATP, and an effective PROTAC, the donor-labeled ubiquitin is conjugated to the acceptor-labeled POI.
-
The proximity of the donor and acceptor results in a FRET signal that is proportional to the extent of ubiquitination.
-
The time-resolved fluorescence detection minimizes background interference.
Data Presentation: Quantitative Ubiquitination Assays
Table 3: Quantitative Mass Spectrometry Data
| Ubiquitination Site on POI | Fold Change (PROTAC vs. DMSO) |
| K123 | 15.2 |
| K245 | 8.9 |
| K356 | 12.5 |
Table 4: TR-FRET Assay Data
| PROTAC | EC₅₀ for Ubiquitination (nM) |
| PROTAC-A | 50 |
| PROTAC-B | 250 |
| PROTAC-C (negative control) | >10,000 |
Conclusion
The assays described in these application notes provide a comprehensive toolkit for the evaluation of cIAP1-recruiting PROTACs. The selection of the appropriate assay will depend on the specific research question and the stage of PROTAC development. A combination of in vitro, cellular, and quantitative assays will provide a thorough understanding of the PROTAC's mechanism of action and its potential as a therapeutic agent.
References
Troubleshooting & Optimization
Troubleshooting lack of degradation with cIAP1 PROTACs.
Welcome to the Technical Support Center for cIAP1 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase cIAP1. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a cIAP1-recruiting PROTAC?
A cIAP1-recruiting PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits the E3 ubiquitin ligase cIAP1, and a chemical linker connecting the two.[1] By simultaneously binding to both the POI and cIAP1, the PROTAC forms a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[3][4] Interestingly, cIAP1-based PROTACs can induce the degradation of both the target protein and cIAP1 itself.[5] The ubiquitination process mediated by cIAP1 can be complex, involving the formation of branched ubiquitin chains (e.g., K48/K63 and K11/K48) which are recognized by the proteasome.[6][7]
Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
If you are not observing target degradation, it is crucial to systematically investigate the potential points of failure in the PROTAC mechanism. The initial steps should focus on verifying the integrity of your experimental system and the functionality of the PROTAC molecule itself.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting the lack of cIAP1 PROTAC activity.
Q3: How does the linker length and composition affect cIAP1 PROTAC efficacy?
The linker is a critical component of a PROTAC, and its length and composition significantly influence the efficacy of target degradation.[8][9] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and cIAP1.[10] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both proteins.[11] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[8][11] The composition of the linker, including its rigidity, flexibility, and hydrophilicity, also impacts the PROTAC's physicochemical properties, such as solubility and cell permeability.[8][11]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[13] To mitigate the hook effect, it is essential to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation.[13]
Q5: How can I confirm that my cIAP1 PROTAC is working through the ubiquitin-proteasome system?
To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. If the degradation of your target protein is rescued in the presence of the proteasome inhibitor, it provides strong evidence that the degradation is proteasome-dependent.[13][14]
Troubleshooting Guides
Problem 1: No or Poor Target Degradation
| Possible Cause | Suggested Solution & Experimental Protocol |
| Inefficient Ternary Complex Formation | Synthesize and test a series of PROTACs with varying linker lengths and compositions.[11][15] Evaluate ternary complex formation directly using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11][16][17] |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties (e.g., increase hydrophilicity).[8][10] Perform cellular uptake assays to quantify the intracellular concentration of the PROTAC.[18][19] |
| Low cIAP1 Expression | Verify the expression level of cIAP1 in your cell line using Western Blot or qPCR.[13] If expression is low, consider using a different cell line with higher endogenous cIAP1 levels. |
| Suboptimal PROTAC Concentration (Hook Effect) | Perform a dose-response experiment with a broad range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to observe any potential hook effect.[13] |
| Inactive Proteasome | Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels indicates proteasome-dependent degradation.[13][14] |
Problem 2: PROTAC Induces cIAP1 Degradation but Not Target Degradation
| Possible Cause | Suggested Solution & Experimental Protocol |
| Unproductive Ternary Complex | The geometry of the ternary complex may favor cIAP1 autoubiquitination over target ubiquitination. Redesign the PROTAC with a different linker to alter the orientation of the proteins in the complex.[8][9] |
| Lack of Accessible Lysines on Target | Analyze the surface of your target protein for accessible lysine (B10760008) residues. If none are available in the proximity of the E3 ligase in the ternary complex, ubiquitination may not occur. Consider mutagenesis studies to introduce accessible lysines. |
Problem 3: Development of Resistance to Degradation
| Possible Cause | Suggested Solution & Experimental Protocol |
| Mutation in Target Protein or cIAP1 | Sequence the genes for the target protein and cIAP1 in resistant cells to identify any mutations that may prevent PROTAC binding.[14] |
| Downregulation of cIAP1 | Monitor cIAP1 protein levels over time during prolonged PROTAC treatment.[5] Consider using a PROTAC that recruits a different E3 ligase (e.g., VHL or CRBN) if cIAP1 downregulation is a persistent issue.[5][14] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the cIAP1 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization: Immobilize recombinant cIAP1 onto an SPR sensor chip.[17]
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations to measure its binding affinity to cIAP1.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the cIAP1-immobilized surface. An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[17][20]
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity.[16]
Signaling Pathway and Workflow Diagrams
Caption: The signaling pathway of cIAP1 PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the evaluation and optimization of cIAP1 PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cIAP1-based degraders induce degradation via branched ubiquitin architectures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. o2hdiscovery.co [o2hdiscovery.co]
How to overcome the hook effect with cIAP1 Ligand-Linker Conjugates 13.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the hook effect when using cIAP1 Ligand-Linker Conjugates 13 in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs derived from this compound?
A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[1][2] At high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the cIAP1 E3 ligase, which compete with the formation of the productive ternary complex (Target Protein-PROTAC-cIAP1) necessary for ubiquitination and degradation.[1][3][4]
Q2: What are the primary consequences of the hook effect for my experimental results?
A2: The main consequence of the hook effect is the potential for misinterpretation of your experimental data. It can lead to an inaccurate assessment of your PROTAC's potency and efficacy.[3] Key parameters like the DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level) can be incorrectly determined if the hook effect is not identified and properly characterized.[3][5]
Q3: What factors influence the magnitude of the hook effect for a cIAP1-based PROTAC?
A3: Several factors can influence the hook effect:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and for cIAP1 are crucial. A significant imbalance in these affinities can promote the formation of one type of binary complex over the other, thus exacerbating the hook effect.[1][5]
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Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect.[1] Conversely, negative cooperativity can worsen it.[1]
-
Linker Length and Composition: The linker connecting the cIAP1 ligand to the target protein binder plays a critical role in the geometry and stability of the ternary complex. A linker that is too short or too rigid may cause steric hindrance, preventing effective ternary complex formation.[1]
-
Cellular Concentration of the PROTAC: Poor cell permeability can lead to low intracellular concentrations, which might prevent the observation of the hook effect and lead to the misconception of low efficacy.[2][5]
Troubleshooting Guides
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay (e.g., Western Blot, In-Cell Western).
-
Likely Cause: You are observing the classic hook effect.[5]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to test a broad range of concentrations, for instance from 1 pM to 100 µM.[3]
-
Identify the Optimal Concentration: Determine the concentration that yields the maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[3]
-
Enhance Cooperativity: If possible, consider redesigning the PROTAC with a different linker to promote more favorable protein-protein interactions between the target and cIAP1, which can lead to positive cooperativity.[5]
-
Problem 2: My cIAP1-based PROTAC shows low or no degradation at all tested concentrations.
-
Possible Causes and Solutions:
-
Concentration Range is Too High or Too Low: You may be testing concentrations that are entirely within the hook effect region (too high) or below the effective concentration (too low). Test a much broader range of concentrations.[3]
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. Consider performing a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[3]
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing together the target protein and cIAP1. Use biophysical assays to confirm ternary complex formation (see Experimental Protocols section).[2]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium. Assess its stability over the course of your experiment.[2]
-
Problem 3: Biophysical assays indicate weak ternary complex formation.
-
Possible Causes and Solutions:
-
Imbalanced Binary Affinities: Measure the individual binding affinities of your PROTAC for the target protein and for cIAP1. A large disparity may hinder stable ternary complex formation. Consider redesigning the target-binding warhead or the cIAP1 ligand to achieve more balanced affinities.[1]
-
Steric Hindrance from the Linker: The linker may be of a suboptimal length or flexibility. It is advisable to test a series of PROTACs with varying linker compositions.[1]
-
Negative Cooperativity: The binding of the PROTAC to one protein may be hindering its binding to the second protein. Enhancing cooperativity through rational linker design can help overcome this.[1]
-
Quantitative Data Presentation
Table 1: Illustrative Western Blot Quantification of Target Protein Degradation Exhibiting the Hook Effect.
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 15 (Dmax) |
| 1000 | 40 |
| 10000 | 75 |
Table 2: Illustrative Ternary Complex Formation Measured by AlphaLISA.
| PROTAC Concentration (nM) | AlphaLISA Signal (Arbitrary Units) |
| 0 | 500 |
| 1 | 2500 |
| 10 | 8000 |
| 100 | 15000 |
| 1000 | 9000 |
| 10000 | 4000 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a wide range of concentrations of the cIAP1-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve.[3]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the cIAP1-based PROTAC in the assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged cIAP1 E3 ligase (e.g., FLAG-tagged) in the assay buffer.[5]
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, cIAP1, and the PROTAC dilutions.
-
Include control wells with no PROTAC and no proteins.
-
Incubate the plate to allow for the formation of the ternary complex.[5]
-
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubation and Reading: Incubate the plate in the dark to allow for bead association. Read the plate on an AlphaLISA-compatible plate reader. An increase in the signal indicates the formation of the ternary complex.
Visualizations
Caption: Logical workflow of the hook effect.
Caption: Experimental workflow for troubleshooting the hook effect.
References
Optimizing cIAP1-Based PROTACs: A Technical Support Center
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the optimization of Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase cIAP1 presents a unique set of challenges and opportunities. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of linker length optimization for cIAP1-based PROTACs, ensuring a more efficient and successful experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a cIAP1-based PROTAC?
A1: The linker in a PROTAC is not merely a spacer; it is a critical determinant of the PROTAC's efficacy. It connects the ligand that binds to the protein of interest (POI) and the ligand that recruits cIAP1. The linker's length, composition, and attachment points are crucial for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-cIAP1), which is essential for the subsequent ubiquitination and degradation of the target protein. An optimized linker ensures the correct spatial orientation of the POI and cIAP1 to allow for efficient ubiquitin transfer.
Q2: What are the most common types of linkers used for cIAP1-based PROTACs?
A2: Similar to other PROTACs, the most frequently used linkers for cIAP1-based PROTACs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These are favored for their synthetic tractability and flexibility. However, more rigid linkers incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) are also employed to improve conformational stability and cellular permeability. The choice between a flexible and a rigid linker depends on the specific POI and the desired properties of the PROTAC.
Q3: How does linker length specifically impact the activity of cIAP1-based PROTACs?
A3: Linker length has a profound effect on the degradation efficiency of cIAP1-based PROTACs.
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and cIAP1, thus inhibiting ternary complex formation.
-
Too long: Conversely, an excessively long linker may lead to an unstable or non-productive ternary complex where the ubiquitination machinery of cIAP1 cannot efficiently reach the lysine (B10760008) residues on the target protein. This can also contribute to the "hook effect," where at high concentrations, the PROTAC forms more binary complexes (PROTAC-POI or PROTAC-cIAP1) than the desired ternary complex, leading to reduced degradation. The optimal linker length is a delicate balance that must be empirically determined for each specific POI and cIAP1 ligand pair.
Q4: What is cIAP1 auto-ubiquitination, and how does the linker influence it?
A4: cIAP1 possesses intrinsic E3 ligase activity that can lead to its own ubiquitination and subsequent degradation, a process known as auto-ubiquitination. This is often triggered by the binding of SMAC mimetics or other ligands to the BIR3 domain of cIAP1.[1][2] The linker of a cIAP1-based PROTAC can influence this process. A linker that promotes a favorable conformation of the ternary complex can direct the ubiquitination activity of cIAP1 towards the target protein. However, a sub-optimal linker might not effectively sequester the catalytic activity of cIAP1, potentially leading to increased auto-ubiquitination and reduced target degradation.
Q5: Are there specific ligands for cIAP1 that are commonly used in PROTAC design?
A5: Yes, the most common ligands for cIAP1 in PROTACs, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), are derived from two main classes:
-
Bestatin-based ligands: Methyl bestatin (B1682670) was one of the early ligands used to recruit cIAP1.[3]
-
SMAC mimetics: These are small molecules that mimic the endogenous IAP antagonist Smac/DIABLO. Derivatives of SMAC mimetics like LCL161 are frequently used due to their high affinity for the BIR3 domain of cIAP1.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Good binary binding to both target and cIAP1, but no significant target degradation. | 1. Suboptimal Linker Length: The linker may not be facilitating a productive ternary complex. 2. Incorrect Linker Attachment Point: The exit vector on the POI ligand or cIAP1 ligand may not be optimal. 3. Poor Cellular Permeability: The PROTAC may not be reaching its intracellular target. 4. cIAP1 Auto-ubiquitination: cIAP1 may be degrading itself before it can act on the target. | 1. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) and compositions (alkyl vs. PEG). 2. Explore alternative attachment points on both the POI and cIAP1 ligands. 3. Perform cell permeability assays. Consider modifying the linker to improve physicochemical properties. 4. Monitor cIAP1 levels by Western blot. If auto-degradation is significant, a different cIAP1 ligand or linker design may be necessary. |
| High concentrations of PROTAC lead to decreased degradation (Hook Effect). | Formation of non-productive binary complexes (POI-PROTAC or cIAP1-PROTAC) is outcompeting the formation of the productive ternary complex. | Perform a full dose-response curve to identify the optimal concentration range. A potent PROTAC should exhibit a bell-shaped curve. A pronounced hook effect may indicate that the linker is too long or flexible. Consider synthesizing PROTACs with shorter or more rigid linkers. |
| Inconsistent degradation results between experiments. | 1. Cell passage number and confluency can affect protein expression levels, including the target and cIAP1. 2. PROTAC stability in solution. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh stock solutions of the PROTAC and avoid repeated freeze-thaw cycles. |
| No degradation of the target protein and no cIAP1 auto-ubiquitination observed. | 1. The PROTAC is not entering the cells. 2. The cIAP1 ligand has low affinity. 3. The target protein is not accessible to the PROTAC. | 1. Assess cellular uptake of the PROTAC. 2. Confirm the binding affinity of the cIAP1 ligand using biophysical methods like SPR or ITC. 3. Ensure the target protein is expressed in the cytoplasm or nucleus where the PROTAC can access it. |
Quantitative Data Summary
Systematic optimization of the linker is paramount for achieving potent cIAP1-mediated protein degradation. The following tables summarize the impact of linker modifications on the degradation of various target proteins.
Table 1: Effect of Linker Length on BCR-ABL Degradation by Bestatin-Based SNIPERs
| PROTAC (SNIPER) | Linker Composition | Target Protein | DC50 | Dmax | Cell Line |
| SNIPER-3 | Hexyl | BCR-ABL | ~30 µM | Not Specified | K562 |
| SNIPER-4 | Decyl | BCR-ABL | ~30 µM | Not Specified | K562 |
| SNIPER-5 | PEG-based | BCR-ABL | ~100 nM | >90% | K562 |
Data compiled from a study by Naito et al. (2017). Note that while SNIPER-3 and -4 showed degradation at 30 µM, the more optimized PEG-linked SNIPER-5 demonstrated significantly improved potency.[4]
Table 2: Degradation Efficiency of Various cIAP1-Based PROTACs (SNIPERs)
| PROTAC (SNIPER) | cIAP1 Ligand | Target Protein | DC50 | Cell Line |
| SNIPER(ABL)-013 | Bestatin | BCR-ABL | 20 µM | Not Specified |
| SNIPER(ABL)-019 | MV-1 | BCR-ABL | 0.3 µM | Not Specified |
| SNIPER(ABL)-033 | LCL161 derivative | BCR-ABL | 0.3 µM | Not Specified |
| SNIPER(ER)-87 | LCL161 derivative | ERα | 0.097 µM | Not Specified |
| SNIPER(BRD)-1 | LCL161 derivative | BRD4 | Not Specified (IC50 for cIAP1 is 6.8 nM) | Not Specified |
This table showcases a range of DC50 values for different SNIPERs, highlighting the impact of both the cIAP1 ligand and the overall PROTAC design on degradation potency.
Experimental Protocols
1. Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase. Allow cells to adhere overnight, then treat with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the binding kinetics and affinity of the ternary complex.
-
Immobilization: Immobilize either the biotinylated target protein or cIAP1 onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject the PROTAC over the chip surface to measure its binary interaction with the immobilized protein. Subsequently, inject a mixture of the PROTAC and the third component (either cIAP1 or the target protein) to measure the formation and dissociation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex.
3. In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the cIAP1-based PROTAC.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (such as UBE2N, which is known to be important for cIAP1-mediated degradation), ubiquitin, ATP, the purified target protein, cIAP1, and the PROTAC.[5]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for the target protein or for ubiquitin. An increase in high molecular weight species of the target protein indicates polyubiquitination.
Visualizations
Caption: cIAP1-PROTAC signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of cIAP1 Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects associated with cIAP1 ligand-linker conjugates.
Frequently Asked Questions (FAQs)
Q1: What are cIAP1 ligand-linker conjugates and how do they work?
A1: cIAP1 ligand-linker conjugates are bifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). They are designed to induce the degradation of a specific protein of interest (POI) within the cell. These conjugates consist of three key components: a ligand that binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase; a linker; and a ligand that binds to the POI. By bringing cIAP1 into close proximity with the POI, the conjugate facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
Q2: What are the common causes of off-target effects with cIAP1 ligand-linker conjugates?
A2: Off-target effects can arise from several factors:
-
Promiscuous Target Ligand: The ligand targeting the POI may have affinity for other proteins with similar binding domains.
-
Linker-Mediated Interactions: The linker itself can form non-specific interactions with cellular proteins.
-
Formation of Non-Productive Ternary Complexes: The conjugate might induce the formation of ternary complexes with proteins other than the intended POI.
-
Endogenous Substrate Profile of cIAP1: Recruitment of cIAP1 can lead to the degradation of its natural substrates or other proteins that interact with it.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the cIAP1 conjugate. This occurs because the formation of binary complexes (conjugate-POI or conjugate-cIAP1) becomes more favorable than the productive ternary complex (POI-conjugate-cIAP1), thus inhibiting degradation. To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration for degradation.
Q4: How can I confirm that the observed protein depletion is due to proteasomal degradation?
A4: To confirm that the reduction in your protein of interest is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132 or bortezomib. If the protein degradation is blocked in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low degradation of the target protein. | 1. Poor cell permeability of the conjugate. 2. Inefficient ternary complex formation. 3. Low expression of cIAP1 in the cell line. 4. Target protein is not accessible for ubiquitination. | 1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Perform ternary complex formation assays (e.g., TR-FRET, Proximity Ligation Assay). Consider redesigning the linker. 3. Check cIAP1 expression levels by Western blot. Select a cell line with higher cIAP1 expression. 4. Ensure the target protein has accessible lysine (B10760008) residues for ubiquitination. |
| Degradation of off-target proteins observed. | 1. Non-selective target ligand. 2. Linker-driven off-target interactions. 3. Formation of off-target ternary complexes. | 1. Perform a competitive binding assay to assess the selectivity of your target ligand. 2. Synthesize a negative control with an inactive enantiomer of the target ligand to assess linker-specific effects. 3. Use quantitative proteomics to identify off-target proteins and guide the redesign of the conjugate. |
| Inconsistent degradation results between experiments. | 1. Variability in cell culture conditions (passage number, confluency). 2. Instability of the cIAP1 conjugate in culture medium. | 1. Standardize cell culture protocols, including seeding density and passage number. 2. Assess the stability of your compound in the experimental medium over time. |
| "Hook effect" observed at high concentrations. | Formation of non-productive binary complexes. | Perform a wide dose-response experiment to determine the optimal concentration range for maximal degradation. |
Data Presentation
Table 1: Comparative Analysis of cIAP1-Recruiting PROTACs
| PROTAC | Target Protein | Target Ligand | cIAP1 Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SNIPER(ER) | Estrogen Receptor α (ERα) | Estradiol | Bestatin | PEG | ~10 | >90 | MCF-7 | Itoh et al., 2010 |
| SNIPER(AR) | Androgen Receptor (AR) | SARM | Bestatin | PEG | ~30 | >80 | LNCaP | Shibata et al., 2018 |
| Compound 12 | Bruton's Tyrosine Kinase (BTK) | Aminopyrazole | LCL161 derivative | PEG | 182 ± 57 | ~90 | THP-1 | Calabrese et al., 2020 |
| Compound 13 | Bruton's Tyrosine Kinase (BTK) | Aminopyrazole | LCL161 derivative | PEG | >1000 | <20 | THP-1 | Calabrese et al., 2020 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate and can vary depending on experimental conditions.
Table 2: Binding Affinities of cIAP1 Ligands
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Reference |
| LCL161 | 1.5 | 3.5 | 35 | Weisberg et al., 2012 |
| Birinapant | 0.35 | 1.1 | 28 | Allensworth et al., 2015 |
| GDC-0152 | 17 | 43 | 29 | Flygare et al., 2012 |
Experimental Protocols
Quantitative Western Blot for Protein Degradation
This protocol is used to quantify the extent of target protein degradation upon treatment with a cIAP1 ligand-linker conjugate.
Materials:
-
Cell line of interest
-
cIAP1 ligand-linker conjugate
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (target protein, loading control e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the cIAP1 conjugate or vehicle control for the desired time (e.g., 24 hours). Include a positive control group co-treated with the conjugate and a proteasome inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the conjugate concentration to determine DC50 and Dmax values.
-
Proximity Ligation Assay (PLA) for Ternary Complex Formation
This assay visualizes and quantifies the formation of the POI-conjugate-cIAP1 ternary complex in situ.
Materials:
-
Duolink® PLA reagents (or equivalent)
-
Primary antibodies raised in different species against the POI and cIAP1
-
Cells grown on coverslips or in imaging plates
-
cIAP1 ligand-linker conjugate
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the cIAP1 conjugate at various concentrations and time points.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with the blocking solution provided in the PLA kit.
-
Primary Antibody Incubation: Incubate with a mixture of the two primary antibodies (anti-POI and anti-cIAP1).
-
PLA Probe Ligation and Amplification: Follow the manufacturer's protocol for the addition of PLA probes, ligation, and rolling circle amplification.
-
Detection and Imaging: Visualize the PLA signals as fluorescent spots using a fluorescence microscope.
-
Quantification: Quantify the number of PLA signals per cell to determine the extent of ternary complex formation.
Washout Experiment to Assess Duration of Degradation
This experiment determines the duration of protein degradation after the removal of the cIAP1 conjugate.
Procedure:
-
Treatment: Treat cells with the cIAP1 conjugate at a concentration that gives maximal degradation for a defined period (e.g., 24 hours).
-
Washout: Remove the media containing the conjugate. Wash the cells three times with warm PBS. Add fresh, compound-free media.
-
Time Course Analysis: Harvest cells at various time points post-washout (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Analyze the protein levels of the target protein at each time point by Western blot to observe the rate of protein re-synthesis.
Competitive Binding Assay
This assay assesses the binding affinity of the cIAP1 conjugate to its target protein.
Procedure:
-
Prepare Reagents: Prepare a fluorescently labeled tracer that binds to the target protein and a dilution series of the unlabeled cIAP1 conjugate.
-
Incubation: In a microplate, incubate the target protein, the fluorescent tracer (at a fixed concentration), and the serially diluted cIAP1 conjugate.
-
Measurement: Measure the fluorescence signal (e.g., fluorescence polarization or TR-FRET). The binding of the unlabeled conjugate will displace the fluorescent tracer, leading to a change in the signal.
-
Data Analysis: Plot the signal against the concentration of the cIAP1 conjugate to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
Visualizations
Caption: Mechanism of action of a cIAP1 ligand-linker conjugate (PROTAC).
Caption: Troubleshooting workflow for addressing off-target effects.
cIAP1 Ligand-Linker Conjugates 13 stability in cell culture media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of cIAP1 Ligand-Linker Conjugates, with a focus on "Conjugate 13," in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of cIAP1 Ligand-Linker Conjugate 13 in cell culture media?
A1: The stability of PROTACs like cIAP1 Ligand-Linker Conjugate 13 in cell culture media can be influenced by several factors. These include the inherent chemical stability of the molecule, the presence of enzymes in the serum supplement that can metabolize the conjugate, the pH of the medium, and its solubility. Poor solubility can lead to precipitation and an apparent loss of the compound from the solution.
Q2: What is the expected half-life of cIAP1 Ligand-Linker Conjugate 13 in standard cell culture media like DMEM or RPMI-1640?
A2: While specific quantitative data for "cIAP1 Ligand-Linker Conjugate 13" is not publicly available, similar SMAC mimetic-based PROTACs can exhibit variable stability. Generally, the half-life can range from a few hours to over 24 hours, depending on the specific conjugate structure and the components of the cell culture medium, particularly the concentration and source of serum. For a hypothetical scenario, refer to the data table below for illustrative stability data.
Q3: How can I determine the stability of cIAP1 Ligand-Linker Conjugate 13 in my specific cell culture setup?
A3: To determine the stability in your specific experimental conditions, it is recommended to perform an in vitro stability assay. This typically involves incubating the conjugate in your cell culture medium (with and without cells) over a time course and quantifying the remaining conjugate at different time points using LC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: Can the linker component of the conjugate be a source of instability?
A4: Yes, the linker is a critical component that influences the overall stability of a PROTAC. The chemical nature of the linker can make it susceptible to enzymatic cleavage or hydrolysis. For instance, linkers containing ester bonds may be more labile than those with more stable ether or alkyl chains.
Troubleshooting Guides
Issue 1: Rapid Degradation of cIAP1 Ligand-Linker Conjugate 13
-
Symptom: You observe a rapid loss of your cIAP1 Ligand-Linker Conjugate 13 in the cell culture medium, leading to inconsistent or lower-than-expected activity in your cellular assays.
-
Possible Causes:
-
Enzymatic Degradation: Sera in cell culture media contain proteases and esterases that can degrade the conjugate.
-
Chemical Instability: The conjugate may be inherently unstable at 37°C or at the pH of the cell culture medium.
-
-
Troubleshooting Steps:
-
Heat-Inactivate Serum: If using fetal bovine serum (FBS), consider heat-inactivating it to denature some of the enzymes that may contribute to degradation.
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the percentage of serum in your culture medium.
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Use Serum-Free Media: As a control, assess the stability of the conjugate in a serum-free version of your medium to determine the contribution of serum components to degradation.
-
Perform a Time-Course Experiment: Quantify the amount of intact conjugate at various time points to determine its degradation rate.
-
Issue 2: Poor Solubility and Precipitation
-
Symptom: You notice precipitation in your stock solution or in the cell culture wells after adding the cIAP1 Ligand-Linker Conjugate 13.
-
Possible Causes:
-
Low Aqueous Solubility: PROTACs are often large, hydrophobic molecules with limited solubility in aqueous media.
-
Incorrect Solvent for Stock Solution: The initial stock solution may not be prepared in an appropriate solvent or at a suitable concentration.
-
-
Troubleshooting Steps:
-
Optimize Stock Solution: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
Minimize Final Organic Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid toxicity and precipitation.
-
Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the conjugate can sometimes help with solubility.
-
Sonication: Briefly sonicating the stock solution before dilution may help to dissolve any small aggregates.
-
Illustrative Stability Data
The following table provides hypothetical stability data for cIAP1 Ligand-Linker Conjugate 13 in different cell culture media to illustrate how such data might be presented.
| Cell Culture Medium | Serum Concentration | Incubation Time (hours) | % Remaining Conjugate 13 | Calculated Half-life (T½) in hours |
| DMEM | 10% FBS | 0 | 100 | \multirow{4}{}{18} |
| 4 | 85 | |||
| 12 | 60 | |||
| 24 | 35 | |||
| RPMI-1640 | 10% FBS | 0 | 100 | \multirow{4}{}{22} |
| 4 | 90 | |||
| 12 | 70 | |||
| 24 | 45 | |||
| DMEM | 0% FBS (Serum-Free) | 0 | 100 | \multirow{4}{*}{>48} |
| 4 | 98 | |||
| 12 | 95 | |||
| 24 | 92 |
Signaling Pathway and Experimental Workflow
The stability of cIAP1 Ligand-Linker Conjugate 13 is crucial for its function, which is to induce the degradation of a target protein via the ubiquitin-proteasome system.
Caption: cIAP1-mediated targeted protein degradation pathway.
Caption: Experimental workflow for stability assessment.
Experimental Protocols
Protocol: Assessment of cIAP1 Ligand-Linker Conjugate 13 Stability in Cell Culture Media
Objective: To determine the in vitro stability of cIAP1 Ligand-Linker Conjugate 13 in a specific cell culture medium over time.
Materials:
-
cIAP1 Ligand-Linker Conjugate 13
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated if desired
-
DMSO (for stock solution)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (a structurally similar, stable compound not present in the sample)
-
Microcentrifuge tubes
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Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of cIAP1 Ligand-Linker Conjugate 13 in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the desired cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 1 µM. Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparing the working solution, take a 100 µL aliquot. This will serve as your time 0 sample.
-
Incubation: Place the remaining working solution in an incubator at 37°C with 5% CO₂.
-
Sample Collection: At subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), collect 100 µL aliquots from the working solution.
-
Quenching: To each 100 µL aliquot, immediately add 200 µL of cold acetonitrile containing a known concentration of the internal standard. This will stop any enzymatic reactions and precipitate proteins.
-
Protein Precipitation: Vortex each sample vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Preparation for LC-MS/MS: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining cIAP1 Ligand-Linker Conjugate 13 relative to the peak area of the internal standard.
-
Data Analysis:
-
Calculate the percentage of the conjugate remaining at each time point relative to the time 0 sample.
-
Plot the natural logarithm of the percentage of remaining conjugate versus time.
-
Determine the half-life (T½) from the slope of the linear regression of this plot.
-
Technical Support Center: Refining Dose-Response Curves for cIAP1 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cIAP1 PROTACs. Our goal is to help you refine your dose-response curves and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose-response curve for a cIAP1 PROTAC, and what key parameters are derived from it?
A1: A typical dose-response curve for a successful PROTAC demonstrates a concentration-dependent degradation of the target protein. Key parameters derived from this curve are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1][2][3]
-
Dmax: The maximum percentage of target protein degradation achieved.[1][2][3]
These parameters are crucial for evaluating the potency and efficacy of the PROTAC.[1][3]
Q2: What is the "hook effect" and why is it common with PROTACs?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[4][5][6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4][5][7]
Q3: How does the stability of the ternary complex influence the dose-response curve?
A3: The stability of the ternary complex (cIAP1-PROTAC-Target Protein) is critical for efficient degradation.[4] Positive cooperativity, where the formation of a binary complex enhances the binding of the third component, stabilizes the ternary complex and can lead to a more potent PROTAC with a reduced hook effect.[4][8] Conversely, negative cooperativity can hinder ternary complex formation and lead to a less effective PROTAC.
Q4: What are the key differences in recruiting cIAP1 versus other E3 ligases like VHL or Cereblon?
A4: While the fundamental principle of hijacking E3 ligases is the same, there are key differences. cIAP1, unlike VHL and Cereblon, possesses intrinsic E3 ligase activity that leads to its own ubiquitination and degradation upon binding to IAP antagonists (a component of some cIAP1-based PROTACs).[9][10][11] This can lead to a "double-degradation" effect, targeting both the protein of interest and cIAP1 itself, which can be a therapeutic advantage in some cancers.[11] The choice of E3 ligase can also be influenced by its expression levels in the target cells.[12]
Troubleshooting Guide
Issue 1: Atypical Dose-Response Curve Shapes
| Observation | Potential Cause | Troubleshooting Steps |
| Bell-shaped curve (Hook Effect) | Formation of non-productive binary complexes at high PROTAC concentrations.[4][5][7] | 1. Extend Dose Range: Test a wider range of concentrations, especially lower concentrations, to fully characterize the curve. 2. Optimize Linker: The linker length and composition are critical for ternary complex geometry. Synthesize and test PROTACs with different linkers.[2] 3. Enhance Cooperativity: Modify the PROTAC design to promote favorable protein-protein interactions within the ternary complex.[4][8] |
| No degradation observed | 1. Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[4] 2. Inefficient Ternary Complex Formation: The PROTAC may bind to cIAP1 and the target individually but fail to bring them together.[4] 3. Low E3 Ligase Expression: The target cells may not express sufficient levels of cIAP1.[4] | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to evaluate cell permeability. Modify the PROTAC to improve its physicochemical properties.[2] 2. Confirm Target Engagement: Use techniques like CETSA or NanoBRET to verify that the PROTAC binds to both cIAP1 and the target protein in cells.[4][13] 3. Quantify cIAP1 Levels: Use western blotting or proteomics to determine the expression level of cIAP1 in your cell line.[12] |
| Incomplete degradation (Low Dmax) | 1. Target Protein Synthesis: The rate of new protein synthesis may be outpacing the rate of degradation. 2. Suboptimal Ternary Complex Conformation: The geometry of the ternary complex may not be ideal for efficient ubiquitination.[12] | 1. Time-Course Experiment: Perform a time-course experiment to find the optimal incubation time for maximum degradation.[2] 2. Linker Optimization: Systematically vary the linker length and composition to improve the ternary complex geometry.[2] |
| High variability between replicates | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or cell health can affect results.[4] 2. PROTAC Instability: The PROTAC may be unstable in the cell culture medium.[4] | 1. Standardize Cell Culture: Use cells within a consistent passage number range and maintain uniform seeding densities. 2. Assess Compound Stability: Evaluate the stability of your PROTAC in the experimental medium over time. |
Experimental Protocols
Protocol 1: Western Blot for cIAP1 and Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein and cIAP1 following PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
cIAP1 PROTAC (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein, cIAP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of the cIAP1 PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).
-
Incubation: Treat cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax.[3]
-
Visualizations
References
- 1. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
Technical Support Center: Minimizing cIAP1 Autoubiquitination with SNIPERs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Specific and Nongenetic IAP-Dependent Protein Erasers (SNIPERs) to minimize cellular inhibitor of apoptosis protein 1 (cIAP1) autoubiquitination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SNIPER-induced cIAP1 degradation?
A1: SNIPERs induce cIAP1 degradation through autoubiquitination. The inhibitor of apoptosis (IAP) antagonist component of the SNIPER molecule binds to the BIR domain of cIAP1. This binding event triggers the E3 ligase activity of cIAP1, leading to its own ubiquitination and subsequent degradation by the proteasome. This process is distinct from the degradation of the target protein, which requires the formation of a ternary complex between the SNIPER, the target protein, and an E3 ligase like XIAP or cIAP1.[1][2][3][4][5]
Q2: Why would a researcher want to minimize cIAP1 autoubiquitination?
A2: While often a desired effect to overcome cancer cell resistance, minimizing cIAP1 autoubiquitination can be crucial in specific experimental contexts.[6] For instance, if the primary goal is to study the degradation of a specific target protein with minimal off-target effects on IAP family members, reducing cIAP1 degradation can provide a clearer understanding of the target-specific effects of the SNIPER. Additionally, excessive degradation of cIAP1 might lead to unwanted cellular toxicity or alter signaling pathways dependent on cIAP1, complicating data interpretation.
Q3: How does SNIPER-induced cIAP1 degradation differ from target protein degradation?
A3: SNIPER-induced cIAP1 degradation is a direct consequence of the IAP antagonist binding to cIAP1, which stimulates its autoubiquitination.[1][2][4] In contrast, target protein degradation requires the formation of a ternary complex, where the SNIPER acts as a bridge between the target protein and an E3 ligase (often XIAP or cIAP1).[1][2][4] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for proteasomal degradation. The degradation of cIAP1 can occur independently of target protein binding.[1][7]
Q4: Can different IAP ligands in SNIPERs affect the extent of cIAP1 autoubiquitination?
A4: Yes, the choice of the IAP ligand is critical. Different IAP antagonists, such as those derived from LCL-161, MV1, or bestatin, have varying affinities for different IAP proteins (cIAP1, cIAP2, and XIAP).[4][5] This differential affinity can influence the extent of cIAP1 recruitment and subsequent autoubiquitination. For example, SNIPERs utilizing high-affinity IAP ligands have been shown to effectively induce cIAP1 degradation.[8][9] Researchers may need to screen different IAP ligands to find one that minimizes cIAP1 degradation while maintaining efficient degradation of the target protein.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Excessive cIAP1 degradation observed at concentrations effective for target degradation. | The SNIPER compound has a high affinity for cIAP1, leading to potent autoubiquitination. | 1. Titrate SNIPER Concentration: Perform a dose-response experiment to find the minimal concentration of the SNIPER that effectively degrades the target protein while minimizing cIAP1 degradation. 2. Time-Course Experiment: Analyze protein levels at different time points after SNIPER treatment. Shorter incubation times may be sufficient for target degradation with less impact on cIAP1 levels. 3. Modify the IAP Ligand: If possible, synthesize or obtain SNIPER variants with different IAP ligands that may have a lower propensity for inducing cIAP1 autoubiquitination. |
| Inconsistent cIAP1 degradation across experiments. | 1. Cell Passage Number: High passage numbers can lead to altered cellular responses. 2. Reagent Variability: Inconsistent quality or concentration of SNIPER stocks or other reagents. 3. Cell Density: Variations in cell confluency at the time of treatment. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for all experiments. 2. Aliquot Reagents: Prepare and aliquot single-use stocks of SNIPERs and other critical reagents. 3. Standardize Seeding Density: Ensure consistent cell seeding density and confluency at the start of each experiment. |
| Unable to distinguish between cIAP1 autoubiquitination and target-dependent ubiquitination. | The experimental setup does not differentiate between the two mechanisms. | 1. Use a "Hook" Compound: Treat cells with the IAP antagonist alone (the "hook"). This will induce cIAP1 autoubiquitination without degrading the target protein.[1][2][4] 2. Use a Non-binding Target Ligand Control: Synthesize a SNIPER with a target-binding moiety that is known to not bind the target protein. This control will still induce cIAP1 autoubiquitination.[1][2][4] 3. siRNA Knockdown: Use siRNA to knock down the target protein before SNIPER treatment to observe the effect on cIAP1 levels. |
Experimental Protocols
Protocol 1: In Vitro cIAP1 Autoubiquitination Assay
This assay measures the E3 ligase activity of cIAP1 and its ability to autoubiquitinate in the presence of a SNIPER.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human cIAP1
-
Ubiquitin
-
ATP
-
SNIPER compound or IAP antagonist
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-cIAP1 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare the ubiquitination reaction mixture in the following order on ice:
-
Ubiquitination reaction buffer
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
Recombinant cIAP1 (e.g., 200 nM)
-
SNIPER or IAP antagonist (at desired concentrations)
-
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using anti-cIAP1 and anti-ubiquitin antibodies to detect ubiquitinated cIAP1.
Protocol 2: Cellular Assay to Monitor cIAP1 and Target Protein Degradation
This protocol allows for the simultaneous monitoring of cIAP1 and target protein levels in cells treated with a SNIPER.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
SNIPER compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against cIAP1, the target protein, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the SNIPER compound and controls (DMSO, MG132) in cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the SNIPER or controls.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 12, 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting to detect the levels of cIAP1, the target protein, and the loading control.
-
Quantify the band intensities to determine the extent of protein degradation.
Quantitative Data Summary
| SNIPER Compound | Target Protein | IAP Ligand | Effective Concentration for Target Degradation | Observed cIAP1 Degradation | Reference |
| SNIPER(BRD)-1 | BRD4 | LCL-161 derivative | ~1 µM | Yes, significant | [1][2] |
| SNIPER(BRD)-4 | BRD4 (non-binding) | LCL-161 derivative | N/A | Yes, significant | [1][2] |
| SNIPER(ER)-87 | ERα | LCL-161 derivative | 10 nM | Minimal | [10] |
| SNIPER(ER)-14 | ERα | Bestatin | 10 µM | Yes | [10] |
| SNIPER-5 | BCR-ABL | LCL-161 derivative | 100 nM - 10 µM | Yes | [4][5] |
Signaling Pathways and Workflow Diagrams
Caption: Dual mechanisms of SNIPER action.
Caption: Workflow for minimizing cIAP1 autoubiquitination.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 8. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 9. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: cIAP1 Degrader Linker Modification Strategies
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with cIAP1 degraders.
Frequently Asked Questions (FAQs)
Q1: What are cIAP1 degraders and what is their mechanism of action?
A1: cIAP1 degraders are heterobifunctional molecules designed to eliminate specific target proteins from cells.[1] They are a class of targeted protein degraders, often referred to as PROTACs (Proteolysis Targeting Chimeras) or SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers).[2] These molecules consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] By bringing the POI and cIAP1 into close proximity, the degrader facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, cIAP1 degraders lead to the physical removal of the target protein.[1]
Q2: What is the function of the linker in a cIAP1 degrader?
A2: The linker is a critical component that does more than simply connect the two ligands. It actively influences the formation, stability, and conformation of the ternary complex (cIAP1-degrader-POI).[4] The linker's length, composition, rigidity, and attachment points dictate the spatial orientation between cIAP1 and the target protein, which is crucial for efficient ubiquitination.[4][][6] Furthermore, the linker significantly impacts the degrader's overall physicochemical properties, such as solubility, cell permeability, and metabolic stability.[6][7]
Q3: What are the most common chemical compositions for linkers?
A3: The most frequently used linkers are composed of flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[8] These are popular starting points due to their synthetic accessibility. However, to improve properties like solubility or to impart conformational rigidity, researchers are increasingly using motifs such as piperazine/piperidine rings, alkynes, and other heterocyclic scaffolds.[2][8]
Q4: How does linker length impact the efficacy of a degrader?
A4: The relationship between linker length and degrader efficacy is non-linear and often described as a "Goldilocks" principle.[4]
-
Too short: A short linker can cause steric hindrance, preventing the simultaneous binding of the degrader to both cIAP1 and the target protein, thus failing to form a ternary complex.[4]
-
Too long: An excessively long linker may lead to an unstable or unproductive ternary complex where the key lysine (B10760008) residues on the target protein are not positioned correctly for ubiquitin transfer.[4]
-
Optimal length: An optimal linker length facilitates a stable and productive ternary complex, leading to potent protein degradation (low DC50 and high Dmax).[9] This optimal length is highly dependent on the specific cIAP1-target protein pair and must be determined empirically.[4][9]
Q5: Why is the linker's attachment point (or "exit vector") important?
A5: The attachment point of the linker on both the target-binding ligand and the cIAP1 ligand is crucial.[6] An improperly chosen exit vector can disrupt the binding of the ligand to its respective protein, abolishing the degrader's activity. The selection of a solvent-exposed region on the ligand-protein interface is a common strategy to minimize interference with binding affinity.[6] The exit vector also helps define the trajectory of the linker, influencing the range of possible conformations for ternary complex formation.[]
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of cIAP1 degraders.
Problem 1: Poor or no degradation of the target protein (High DC50, Low Dmax).
| Potential Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize a library of degraders with systematically varied linker lengths. For example, use PEG or alkyl chains with different numbers of repeating units (e.g., 2, 4, 6, 8, etc.).[4][10] Test this series in a cellular degradation assay (e.g., Western Blot) to identify the optimal length for your specific target.[9] |
| Poor Cell Permeability | The large size and high polar surface area of degraders can limit their ability to cross the cell membrane.[11] Modify the linker to improve physicochemical properties by incorporating features that balance hydrophilicity and lipophilicity.[6] Consider strategies like using "chameleonic" linkers that can adapt to different solvent environments or designing prodrugs.[12] Evaluate permeability directly using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[11] |
| Unproductive Ternary Complex | Even if the degrader binds both proteins, the resulting complex may not be oriented correctly for ubiquitination. Modify the linker's composition (e.g., from flexible PEG to a more rigid piperazine-based linker) or change the linker's attachment points on the ligands.[2][6] This can alter the conformational dynamics and promote a more productive complex. Use biophysical assays like luminescence proximity assays to confirm ternary complex formation in cells.[13] |
| The "Hook Effect" | At high concentrations, degraders can form separate binary complexes (Degrader-cIAP1 and Degrader-POI) that compete with the formation of the desired ternary complex, reducing degradation efficiency.[12] Perform dose-response experiments over a wide concentration range (e.g., from low pM to high µM) to identify the optimal concentration window and observe any potential hook effect.[12] |
Problem 2: Lack of selectivity or significant off-target degradation.
| Potential Cause | Suggested Solution |
| Linker Enables Off-Target Ternary Complex Formation | The linker itself can create new protein-protein interactions within the ternary complex that may lead to the degradation of unintended targets. Subtle changes to the linker can dramatically alter selectivity. For instance, studies have shown that adding or removing a single ethylene (B1197577) glycol unit can abolish the degradation of one protein while preserving activity against another.[2][14] Synthesize and test degraders with minor linker modifications to find a more selective compound. |
Problem 3: Poor aqueous solubility or metabolic instability.
| Potential Cause | Suggested Solution |
| Hydrophobic Linker | Long alkyl chains can decrease the overall solubility of the degrader molecule.[7] Incorporate more polar functional groups into the linker, such as ether units (found in PEG linkers) or heterocyclic scaffolds, to improve aqueous solubility.[7] |
| Metabolically Labile Linker | The linker may contain chemical moieties that are susceptible to rapid metabolism by cellular enzymes. Identify and replace these labile groups with more stable alternatives. For example, replace a simple ester, which can be easily hydrolyzed, with a more stable amide bond.[15] |
Quantitative Data on Linker Modification
The optimal linker length is system-dependent. The tables below summarize data from PROTAC studies that, while not all specific to cIAP1, illustrate the general principle of how linker length critically impacts degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [9]
| PROTAC | Linker Length (atoms) | ERα Degradation Efficacy |
| PROTAC 1 | 9 | Moderate |
| PROTAC 2 | 12 | High |
| PROTAC 3 | 16 | Very High (Optimal) |
| PROTAC 4 | 19 | Moderate |
| PROTAC 5 | 21 | Low |
| Data conceptualized from findings where a 16-atom chain length was found to be optimal for ERα degradation. |
Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [14]
| PROTAC | Linker Composition | DC50 (Ramos cells) | Dmax |
| BTK-PROTAC 1 | Short Alkyl/Ether | > 100 nM | Low |
| BTK-PROTAC 2 | Medium Alkyl/Ether | 1-40 nM | > 90% |
| BTK-PROTAC 3 | Long Alkyl/Ether | 1-40 nM | > 90% |
| Data from a study where longer linkers showed potent degradation, though they lacked positive cooperativity in ternary complex formation. |
Key Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation [1]
Objective: To quantitatively measure the reduction in target protein levels following treatment with a cIAP1 degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of degrader concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation. Plot the results to calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement [16]
Objective: To confirm that the degrader binds to the target protein within intact cells.
Methodology:
-
Treatment: Treat intact cells with the degrader compound or a vehicle control.
-
Heating: After incubation, divide the cell suspension into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes). This creates a "melt curve." Binding of the degrader is expected to stabilize the target protein, shifting its melt curve to higher temperatures.
-
Lysis: Lyse the cells to release the proteins. Centrifuge to separate the soluble protein fraction from the precipitated (denatured) fraction.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature point using Western Blot or other quantitative protein detection methods. A shift in the thermal denaturation curve in the presence of the degrader indicates target engagement.
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders [mdpi.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Solving solubility issues with cIAP1 Ligand-Linker Conjugates 13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in solving solubility issues encountered with cIAP1 Ligand-Linker Conjugates, such as Conjugate 13.
Frequently Asked Questions (FAQs)
Q1: Why do cIAP1 Ligand-Linker Conjugates often exhibit poor solubility?
A1: cIAP1 Ligand-Linker Conjugates are a type of Proteolysis Targeting Chimera (PROTAC). PROTACs are inherently large molecules, often with a high molecular weight and significant lipophilicity, which places them "beyond the Rule of 5" chemical space. Their structure, which includes two ligands connected by a linker, results in a large, often hydrophobic surface area, contributing to low aqueous solubility.
Q2: How does poor solubility affect the experimental results of my cIAP1 Ligand-Linker Conjugate?
A2: Poor solubility can significantly impact various stages of drug discovery and experimental evaluation. It can lead to challenges in obtaining accurate in vitro assay results, poor oral bioavailability in preclinical studies, and difficulties in developing suitable formulations for in vivo testing.[1]
Q3: What are the main approaches to improving the solubility of cIAP1 Ligand-Linker Conjugates?
A3: The two primary strategies for enhancing the solubility of these conjugates are:
-
Chemical Modification: Altering the molecular structure of the conjugate, particularly the linker, by incorporating polar functional groups or utilizing more hydrophilic linkers.[2]
-
Formulation Strategies: Employing advanced formulation techniques such as the use of co-solvents, cyclodextrins, lipid-based delivery systems, or creating amorphous solid dispersions.[1][3]
Troubleshooting Guide: Solving Solubility Issues
This guide provides actionable steps to address solubility challenges with your cIAP1 Ligand-Linker Conjugate.
Step 1: Initial Solubility Assessment
The first step is to quantitatively assess the solubility of your conjugate in relevant aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). This baseline data is crucial for evaluating the effectiveness of any solubility enhancement strategy.
Step 2: Chemical Modification Strategies
If the intrinsic solubility of your conjugate is too low for your experimental needs, consider the following chemical modifications.
-
Linker Modification:
-
Incorporate Polar Moieties: Introduce polar functional groups such as hydroxyls, amines, or amides into the linker structure.
-
Utilize PEG Linkers: Replace a hydrophobic alkyl linker with a polyethylene (B3416737) glycol (PEG) linker of varying lengths. PEG linkers are known to improve aqueous solubility.
-
Rigidify the Linker: In some cases, a more rigid linker, such as one containing an alkyne group, can disrupt crystal packing and improve solubility.[4]
-
-
Ligand Modification:
-
Introduce Ionizable Groups: Adding acidic or basic functional groups to the cIAP1 or target protein ligand can significantly improve solubility in a pH-dependent manner.
-
Step 3: Formulation Strategies
If chemical modification is not feasible or does not yield the desired solubility, various formulation approaches can be employed.
-
Co-solvents: Use a mixture of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) and water to dissolve your conjugate.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, which can encapsulate the hydrophobic conjugate and increase its aqueous solubility.[3]
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[1]
-
Liposomes: These are spherical vesicles composed of a phospholipid bilayer that can encapsulate hydrophobic molecules.[1]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the conjugate in a polymer matrix in an amorphous state can prevent crystallization and enhance the dissolution rate.[1]
Data Presentation: Solubility Comparison Table
To systematically evaluate the effectiveness of different solubility enhancement strategies, we recommend using a table to log your experimental data.
| Conjugate/Formulation | Modification/Formulation Details | Solvent System | Temperature (°C) | Solubility (µg/mL) | Observations |
| cIAP1 Ligand-Linker Conjugate 13 (Baseline) | None | PBS, pH 7.4 | 25 | Precipitate observed | |
| Modified Conjugate 13a | PEG4 Linker | PBS, pH 7.4 | 25 | ||
| Formulation A | 10% DMSO in PBS | PBS, pH 7.4 | 25 | ||
| Formulation B | 5% HP-β-Cyclodextrin | Water | 25 |
Experimental Protocols
Protocol: Aqueous Solubility Determination
This protocol outlines a general method for determining the kinetic aqueous solubility of a cIAP1 Ligand-Linker Conjugate.
Materials:
-
cIAP1 Ligand-Linker Conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Shaker or vortexer
-
Microcentrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the conjugate in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a pre-determined volume of PBS in a microcentrifuge tube to achieve the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%).
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours) to allow it to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved conjugate by a validated analytical method, such as HPLC.
-
The measured concentration represents the kinetic aqueous solubility.
Visualizations
Signaling Pathway: cIAP1-Mediated Protein Degradation
Caption: cIAP1-mediated targeted protein degradation by a PROTAC.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: Workflow for addressing solubility issues of cIAP1 conjugates.
References
Validation & Comparative
A Researcher's Guide: Comparing cIAP1 and VHL Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) development. Among the 600+ known E3 ligases, the von Hippel-Lindau (VHL) and Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) have emerged as two of the most utilized and effective recruiters for targeted protein degradation. The choice between them significantly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of cIAP1- and VHL-based PROTACs, supported by experimental data, to aid researchers in making informed decisions for their therapeutic programs.
General Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
Two Strategies for Targeting cIAP1: A Comparative Guide to SMAC Mimetics and cIAP1 Ligand-Linker Conjugates
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the E3 ubiquitin ligase cIAP1 is crucial for advancing novel cancer therapeutics. Two prominent strategies have emerged: direct antagonism of Inhibitor of Apoptosis Proteins (IAPs) using SMAC mimetics to induce apoptosis, and the hijacking of cIAP1's enzymatic function for targeted protein degradation via cIAP1 Ligand-Linker Conjugates. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cell death and inflammation, making it an attractive target in oncology. Its dual roles as both an inhibitor of apoptosis and an E3 ubiquitin ligase have given rise to distinct therapeutic strategies. SMAC (Second Mitochondria-derived Activator of Caspases) mimetics are designed to mimic the endogenous IAP antagonist, SMAC/DIABLO, to promote programmed cell death. In contrast, cIAP1 Ligand-Linker Conjugates, such as the commercially available "cIAP1 Ligand-Linker Conjugate 13," serve as building blocks for creating Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules co-opt cIAP1 to ubiquitinate and degrade specific proteins of interest, offering a novel modality for targeted therapy.
This guide will compare the performance of representative SMAC mimetics—Birinapant (B612068), GDC-0152, and LCL161—with the cIAP1-recruiting SNIPER, SNIPER(BRD)-1, which utilizes a derivative of the SMAC mimetic LCL161 as its cIAP1-binding moiety.
Mechanism of Action: Apoptosis Induction vs. Targeted Degradation
SMAC mimetics bind to the BIR domains of IAPs, including cIAP1 and XIAP. This binding displaces caspases from IAP inhibition and, importantly, induces a conformational change in cIAP1 that triggers its auto-ubiquitination and subsequent degradation by the proteasome. The loss of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), activation of the non-canonical NF-κB pathway, and production of TNFα, which in an autocrine or paracrine manner, can trigger apoptosis in sensitive cancer cells.
On the other hand, cIAP1-recruiting SNIPERs are heterobifunctional molecules. One end binds to cIAP1, and the other end binds to a specific target protein. This proximity forces cIAP1 to ubiquitinate the target protein, marking it for degradation by the proteasome. The therapeutic effect is therefore dependent on the function of the degraded target protein. SNIPERs can also induce the degradation of cIAP1 itself.
Quantitative Performance Comparison
The following tables summarize the binding affinities and cellular activities of the selected compounds.
Table 1: Binding Affinity to IAP Proteins
| Compound | Type | cIAP1 (Ki/Kd/IC50, nM) | cIAP2 (Ki/IC50, nM) | XIAP (Ki/Kd/IC50, nM) | Reference(s) |
| SNIPER(BRD)-1 | cIAP1-recruiting Degrader | 6.8 (IC50) | 17 (IC50) | 49 (IC50) | [1][2][3][4][5] |
| Birinapant | Bivalent SMAC Mimetic | <1 (Kd) | 36 (Kd) | 45 (Kd) | [6][7][8] |
| GDC-0152 | Monovalent SMAC Mimetic | 17 (Ki) | 43 (Ki) | 28 (Ki) | [9][10][11][12][13] |
| LCL161 | Monovalent SMAC Mimetic | High Affinity | High Affinity | Modest Affinity | [14][15][16] |
Note: Binding affinity values are reported as Ki, Kd, or IC50 and may vary depending on the assay format.
Table 2: Cellular Activity
| Compound | Primary Cellular Effect | Cell Line | Potency (DC50/IC50) | Reference(s) |
| SNIPER(BRD)-1 | BRD4 Degradation | LNCaP | Reduces levels at 3-1000 nM | [1][17] |
| Birinapant | Apoptosis/Viability | MDA-MB-231 | 15 nM (IC50) | [18][19] |
| OVCAR3, HT-1376, HL-60 | Synergistic with chemo | [7] | ||
| HNSCC cell lines | 0.5 nM to >1 µM (IC50) | [20] | ||
| GDC-0152 | Apoptosis/Viability | HCT-116 | 28.9 µM (IC50) | [21][22] |
| HT-29 | 24.32 µM (IC50) | [21][22] | ||
| LCL161 | Apoptosis/Viability | Ba/F3-FLT3-ITD | ~0.5 µM (IC50) | [15] |
| HNSCC cell lines | 32-95 µM (IC50) | [16] |
Note: DC50 refers to the concentration for 50% degradation of the target protein. IC50 refers to the concentration for 50% inhibition of cell viability or induction of apoptosis.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Outcome | Reference(s) |
| Birinapant | Ovarian, Colorectal, Melanoma | Well-tolerated doses | Single-agent antitumor activity | [7] |
| HNSCC (UMSCC-46) | Not specified | Significantly inhibited tumor growth | [20] | |
| GDC-0152 | Breast Cancer (MDA-MB-231) | Oral gavage | Inhibits tumor growth | [13][23] |
| LCL161 | HNSCC (HPV-) | Combination w/ radiotherapy | Dramatic tumor regression | [16] |
Note: In vivo efficacy data for SNIPER(BRD)-1 was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of these compounds. Below are outlines of key experimental protocols.
IAP Binding Affinity Assay (Fluorescence Polarization - FP)
Objective: To determine the binding affinity (Kd or Ki) of a compound to a specific IAP BIR domain.
Principle: This assay measures the change in polarization of fluorescent light emitted from a small fluorescently labeled peptide (probe) that binds to the IAP BIR domain. When the probe is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger IAP protein, its tumbling is slower, and the emitted light is more polarized. A test compound that competes with the probe for binding will displace it, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% BSA.
-
Prepare purified recombinant IAP BIR domain protein (e.g., cIAP1-BIR3, XIAP-BIR3) in assay buffer.
-
Prepare a fluorescently labeled peptide probe (e.g., FAM-AVPI) in assay buffer.
-
Prepare serial dilutions of the test compound (SMAC mimetic or SNIPER) in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add the IAP protein to each well at a fixed concentration (e.g., 10 nM).
-
Add the serially diluted test compound to the wells.
-
Add the fluorescent probe to all wells at a fixed concentration (e.g., 1 nM).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentrations of the probe and IAP protein and the Kd of the probe-IAP interaction.
-
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein and cIAPs induced by a SNIPER.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., LNCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SNIPER molecule (e.g., 0-1 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target protein (e.g., BRD4), cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control for each concentration and time point to determine the DC50.
-
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effect of SMAC mimetics on cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the SMAC mimetic for a specified duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
-
Tumor Implantation:
-
Inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the compound (e.g., Birinapant at 30 mg/kg) or vehicle control via a clinically relevant route (e.g., intravenous, oral gavage) according to a specified schedule (e.g., daily, twice weekly).
-
-
Monitoring:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a maximum size), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., Western blot, immunohistochemistry for pharmacodynamic markers like cleaved caspase-3).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess efficacy.
-
Conclusion
The choice between using a SMAC mimetic and developing a cIAP1-recruiting SNIPER depends on the therapeutic goal. SMAC mimetics represent a strategy to broadly induce apoptosis in susceptible cancer cells by antagonizing IAPs. Their efficacy is often linked to the cellular context, particularly the presence of an autocrine TNFα loop. Bivalent mimetics like Birinapant generally show higher potency than monovalent ones like GDC-0152 and LCL161.
Conversely, cIAP1 Ligand-Linker Conjugates are components of a highly specific therapeutic modality aimed at eliminating a particular protein driving the cancer phenotype. The success of this approach is not directly tied to apoptosis induction but rather to the consequence of degrading the target protein. As exemplified by SNIPER(BRD)-1, this strategy allows for the degradation of targets that may be difficult to inhibit with traditional small molecules.
Both approaches leverage the biology of cIAP1 and hold significant promise in oncology. The data and protocols presented in this guide offer a framework for the comparative evaluation of these distinct but related therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. SNIPER(BRD)-1 | TargetMol [targetmol.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopolymers.org.ua [biopolymers.org.ua]
- 22. The IAP inhibitor GDC-0152 suppresses cell proliferation and induces apoptosis in colon cancer cell lines [acikerisim.esenyurt.edu.tr]
- 23. researchgate.net [researchgate.net]
Comparative analysis of different linkers for cIAP1 PROTACs.
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. For PROTACs that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), the linker's composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][2][3]
This guide provides a comparative analysis of different linker types for cIAP1 PROTACs, supported by experimental data, to aid in the rational design of these novel therapeutics.
The Critical Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] An ideal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[4] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[2][4]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact the overall performance of a PROTAC. The most common linker classes include polyethylene (B3416737) glycol (PEG), alkyl chains, and rigid linkers. Each possesses distinct characteristics that influence the overall performance of the PROTAC.
| Linker Type | Description | Advantages | Disadvantages |
| Polyethylene Glycol (PEG) | Chains of repeating ethylene (B1197577) glycol units. | - Improves solubility and cell permeability.[5] - Provides flexibility for ternary complex formation.[5] | - Can sometimes lead to less potent degradation compared to alkyl linkers of similar length.[2] |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains. | - Synthetically accessible and chemically stable.[4] - Length can be systematically varied.[4] | - Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[4] - May lead to non-specific binding.[4] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds. | - Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[4] | - May restrict the necessary flexibility for optimal ternary complex formation. |
Quantitative Analysis of Linker Impact on cIAP1 PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
The following table summarizes experimental data from studies on cIAP1-based PROTACs (SNIPERs) targeting various proteins, highlighting the impact of linker modifications.
| Target Protein | cIAP1 Ligand | Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BCR-ABL | Bestatin derivative | Hexyl (Alkyl) | ~30,000 (at 8h) | Not specified | K562 | [3] |
| BCR-ABL | Bestatin derivative | Decyl (Alkyl) | ~30,000 (at 24h) | Not specified | K562 | [3] |
| BCR-ABL | IAP antagonist | Not specified | ~100 | >90 | K562 | [3] |
| CRABP-II | Bestatin | PEG-based | 1,000 | >80 | HT1080 | [3] |
| BRD4 | LCL-161 derivative | Not specified | <100 | >90 | Not specified | [3] |
| BTK | Aminopyrazole derivative | Not specified | 182 ± 57 | Not specified | THP-1 | [3] |
| BCL-XL | LCL161 derivative | 3-6 methylene (B1212753) units (Alkyl) | Little to no degradation | <20 | MyLa 1929 | [6] |
| BCL-XL | LCL161 derivative | PEG linker | Improved cellular activity vs. alkyl | >60 | MyLa 1929 | [6] |
| BCL-XL | Novel IAP ligand | Shortest alkane linker | Potent degradation | >80 | MyLa 1929 | [6] |
Key Observations:
-
Linker Length is Crucial: For some targets, a minimum linker length is required to observe degradation. For instance, PROTACs targeting TBK1 with linkers shorter than 12 atoms showed no activity, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[2][7]
-
Linker Composition Matters: The exchange of a nine-atom alkyl chain for three PEG units in a VHL-based PROTAC led to only weak CRBN degradation, suggesting that the incorporation of oxygen in place of CH2 groups can inhibit PROTAC activity in some contexts.[2][7] For BCL-XL PROTACs, PEG linkers showed improved activity over short alkyl chains when using an LCL161-based IAP ligand.[6]
-
Empirical Optimization is Necessary: The optimal linker length and composition are highly dependent on the specific target protein and the ligands used.[2] A "trial and error" approach to linker design is often necessary to identify the most effective PROTAC.[2]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[1]
Caption: PROTAC-mediated cIAP1 protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Validating Ternary Complex Formation of cIAP1 Ligand-Linker Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a cIAP1 Ligand-Linker Conjugate-based PROTAC, exemplified by a Bruton's Tyrosine Kinase (BTK) degrader, with alternative approaches recruiting other E3 ligases. We present supporting experimental data on degradation efficiency and detailed protocols for key validation assays to facilitate the rational design and evaluation of these novel therapeutics.
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) that co-opt the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ubiquitin ligase represent a promising strategy for targeted protein degradation. The formation of a stable ternary complex between the target protein, the PROTAC, and cIAP1 is a critical determinant of degradation efficiency. This guide focuses on the validation of this ternary complex, using a cIAP1-recruiting BTK degrader, herein referred to as cIAP1-BTK-Degrader-13 , as a primary example. We compare its performance with analogues and with PROTACs that recruit other well-established E3 ligases, namely Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Comparative Performance of BTK Degraders
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of a cIAP1-based BTK degrader and its analogue, alongside representative CRBN and VHL-based BTK degraders.
| Degrader | Target Protein | E3 Ligase Recruited | DC50 | Dmax (%) | Cell Line |
| cIAP1-BTK-Degrader-12 | BTK | cIAP1 | 182 ± 57 nM[1] | >90% | THP-1 |
| cIAP1-BTK-Degrader-13 | BTK | cIAP1 | Ineffective | N/A | THP-1 |
| MT-802 | BTK | CRBN | ~9 nM[2] | >99%[2] | Namalwa |
| PTD10 | BTK | CRBN | 0.5 nM | >90% | TMD8 |
| VHL-based BTK Degrader | BTK | VHL | Ineffective | N/A | Various |
Key Observations:
-
Linker Length is Critical for cIAP1-based Degraders: The significant difference in activity between cIAP1-BTK-Degrader-12 (with a longer, 5-PEG linker) and cIAP1-BTK-Degrader-13 (with a shorter, 2-PEG linker) highlights the critical role of the linker in enabling productive ternary complex formation for cIAP1 recruitment.[1]
-
CRBN-based Degraders Show High Potency: The CRBN-recruiting PROTACs, MT-802 and PTD10, demonstrate very high potency with DC50 values in the low to sub-nanomolar range.
-
E3 Ligase Selection is Target-Dependent: The observation that VHL-based PROTACs were relatively inactive for BTK degradation suggests that the choice of E3 ligase is crucial and dependent on the specific target protein.[2]
Biophysical Validation of Ternary Complex Formation
Direct biophysical measurement of ternary complex formation provides invaluable insights into the mechanism of action and helps rationalize the observed degradation efficiencies. Key techniques include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). While specific data for cIAP1-BTK-Degrader-13 is not available due to its inactivity, the following sections describe the principles and expected outcomes for a successful cIAP1-based degrader.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in solution.
Illustrative TR-FRET Data for a cIAP1-based BTK Degrader
| Parameter | Value |
| EC50 (Ternary Complex Formation) | 50 - 200 nM |
| Maximum FRET Signal | Varies |
| Hook Effect | Observed at >1 µM |
Note: This data is illustrative and based on typical ranges for PROTAC-induced ternary complexes.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can provide kinetic data on the formation and dissociation of the ternary complex.
Illustrative SPR Kinetic Data for a cIAP1-based BTK Degrader
| Parameter | Value |
| Association Rate (ka) | 1 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 1 x 10⁻³ s⁻¹ |
| Dissociation Constant (KD) | 10 nM |
| Cooperativity (α) | >1 (Positive) |
Note: This data is illustrative. Cooperativity (α) is a measure of the influence of the binary binding of one protein on the affinity of the other.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.
Illustrative ITC Thermodynamic Data for a cIAP1-based BTK Degrader
| Parameter | Value |
| Binding Affinity (KD) | 15 nM |
| Stoichiometry (n) | ~1:1:1 |
| Enthalpy Change (ΔH) | -10 kcal/mol |
| Entropy Change (ΔS) | Favorable |
Note: This data is illustrative and represents a favorable binding event.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for BTK Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BTK and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels. The DC50 and Dmax values can be calculated by fitting the data to a dose-response curve.
TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity of tagged cIAP1 and BTK proteins in the presence of a PROTAC.
Materials:
-
His-tagged cIAP1 protein
-
GST-tagged BTK protein
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix containing His-cIAP1, GST-BTK, and the donor- and acceptor-conjugated antibodies.
-
Assay Plate Setup: Add the PROTAC dilutions to the microplate.
-
Reaction Initiation: Add the master mix to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
SPR Assay for Ternary Complex Kinetics
This protocol measures the binding kinetics of the ternary complex formation on a sensor chip.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant cIAP1 protein
-
Recombinant BTK protein
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize cIAP1 onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the cIAP1 surface to determine the binary binding kinetics.
-
Ternary Complex Formation: Inject a series of concentrations of the PROTAC pre-incubated with a constant, saturating concentration of BTK over the cIAP1 surface.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and affinity (KD) for both the binary and ternary interactions. Cooperativity can be calculated from the ratio of the binary and ternary affinities.
ITC Assay for Ternary Complex Thermodynamics
This protocol directly measures the heat changes upon formation of the ternary complex.
Materials:
-
Isothermal titration calorimeter
-
cIAP1 protein solution in the ITC cell
-
BTK protein and PROTAC solution in the injection syringe
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both protein solutions extensively against the same buffer to minimize buffer mismatch effects. Prepare the injectant solution containing both BTK and the PROTAC at appropriate concentrations.
-
ITC Experiment: Titrate the BTK-PROTAC mixture into the cIAP1 solution in the ITC cell. A series of small injections are made, and the heat change after each injection is measured.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the injectant to the cell contents. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).
Visualizing the Pathways and Processes
cIAP1 Signaling Pathway
Caption: The signaling pathway of cIAP1 and the mechanism of a cIAP1-recruiting PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A streamlined workflow for the evaluation of PROTAC efficacy.
Ternary Complex Formation
Caption: The logical relationship of the components in the ternary complex.
References
A Comparative Guide to the Degradation Efficiency of cIAP1 vs. cIAP2 Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs) that recruit cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and cellular Inhibitor of Apoptosis Protein 2 (cIAP2). We will delve into the available experimental data, outline detailed methodologies for assessing degradation, and visualize the key molecular pathways and experimental processes.
Introduction
PROTACs have emerged as a powerful therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A key component of a PROTAC is its E3 ligase-recruiting ligand. Among the hundreds of E3 ligases, the Inhibitor of Apoptosis (IAP) proteins, particularly cIAP1, cIAP2, and XIAP, are attractive targets for recruitment due to their roles in cell death, signaling, and their frequent dysregulation in cancer. PROTACs that recruit IAPs are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
A unique feature of IAP-recruiting PROTACs is their tendency to induce the degradation of the IAP E3 ligase itself, in addition to the intended target protein. This guide focuses on the comparative degradation efficiency of cIAP1 and cIAP2 when recruited by PROTACs. While PROTACs designed for high selectivity between cIAP1 and cIAP2 are not extensively documented in publicly available literature, existing data on non-selective IAP-recruiting PROTACs reveals important differences in the degradation kinetics and efficiency of these two closely related proteins.
Signaling Pathways of cIAP1 and cIAP2
cIAP1 and cIAP2 are RING-domain E3 ubiquitin ligases that play crucial, often redundant, roles in regulating cell signaling pathways, most notably the NF-κB pathway.[1][2] They are key regulators of both the canonical and non-canonical NF-κB signaling cascades, which are critical for cell survival, inflammation, and immunity. Their E3 ligase activity is essential for the ubiquitination of key signaling molecules, such as RIP1, which dictates the cellular response to stimuli like TNFα.[2][3]
PROTAC-Mediated Degradation Mechanism
IAP-recruiting PROTACs function by forming a ternary complex between the target protein, the PROTAC molecule, and an IAP protein. This proximity induces the E3 ligase activity of the IAP, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A notable consequence is the auto-ubiquitination and degradation of the recruited IAP itself.
Comparative Degradation Efficiency: cIAP1 vs. cIAP2
Current research suggests a hierarchical relationship in the degradation of cIAP1 and cIAP2 mediated by Smac mimetics, which is likely applicable to IAP-recruiting PROTACs. Studies have shown that the degradation of cIAP2 is critically dependent on the presence of cIAP1.[2] In contrast, cIAP1 degradation can occur independently of cIAP2.[2] This suggests that cIAP1 may act as the primary E3 ligase for cIAP2 degradation in this context.
This dependency has significant implications for the degradation efficiency observed with non-selective IAP-recruiting PROTACs. Typically, these PROTACs induce a more rapid and profound degradation of cIAP1 compared to cIAP2.
Quantitative Data Summary
The following table summarizes representative data from studies on IAP-recruiting PROTACs, showcasing the degradation of cIAP1 and cIAP2. It is important to note that these PROTACs were not designed for selectivity between cIAP1 and cIAP2.
| PROTAC/SNIPER | Target Protein | Cell Line | cIAP1 Degradation | cIAP2 Degradation | Reference |
| SNIPER-7 | BRD4 | - | Effective reduction | Not specified | [4] |
| IAP ligand alone | N/A | DLBCL cells | Reduced | Reduced | [5] |
| SMAC mimetic (LBW242) | N/A | HT1080 | Efficient degradation | Efficient initial degradation, followed by upregulation | [2] |
This table is illustrative and compiled from multiple sources. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
The data often shows that while both cIAP1 and cIAP2 levels are reduced, the dynamics can differ. For instance, treatment with a SMAC mimetic can lead to an initial decrease in cIAP2, followed by a significant upregulation at later time points, a phenomenon linked to the activation of the NF-κB pathway upon cIAP1 degradation.[2]
Experimental Protocols
Accurate assessment of PROTAC-mediated degradation of cIAP1 and cIAP2 is crucial for understanding their efficacy and mechanism of action. Below are detailed protocols for key experiments.
Western Blot for cIAP1 and cIAP2 Degradation
This is the most common method to qualitatively and semi-quantitatively measure protein degradation.
Objective: To determine the extent of cIAP1 and cIAP2 degradation upon treatment with an IAP-recruiting PROTAC.
Materials:
-
Cell line of interest
-
IAP-recruiting PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-cIAP2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose-response of the IAP-recruiting PROTAC (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration. Include a DMSO vehicle control.
-
Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, or a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of cIAP1 and cIAP2 bands to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
HiBiT Lytic Assay for Real-Time Degradation Kinetics
This method allows for the quantitative measurement of protein degradation in real-time in live cells.
Objective: To determine the degradation kinetics (rate, DC50, Dmax) of cIAP1 or cIAP2.
Procedure:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert a HiBiT tag into the endogenous locus of the BIRC2 (cIAP1) or BIRC3 (cIAP2) gene in a cell line stably expressing the LgBiT subunit.
-
-
Assay Protocol:
-
Plate the engineered cells in a 96-well white-bottom plate.
-
Add the IAP-recruiting PROTAC at various concentrations.
-
At desired time points, add the HiBiT lytic detection reagent, which lyses the cells and contains the LgBiT protein.
-
Measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged cIAP1 or cIAP2.
-
The loss of luminescence over time indicates protein degradation.
-
Conclusion
The degradation efficiency of cIAP1 and cIAP2 by IAP-recruiting PROTACs is a nuanced process. Current evidence points to a more efficient and primary degradation of cIAP1, with the degradation of cIAP2 being a secondary event that is dependent on cIAP1. This hierarchical degradation has important implications for the design and therapeutic application of IAP-recruiting PROTACs. For instance, a PROTAC that exclusively recruits cIAP2 might be inefficient if cIAP1 is not engaged. Conversely, targeting cIAP1 can lead to the degradation of both cIAP1 and cIAP2, potentially leading to a more potent biological effect.
Future development of cIAP1- or cIAP2-selective PROTACs will be instrumental in dissecting the individual roles of these proteins and may offer therapeutic advantages by fine-tuning the cellular response. Researchers in this field should consider the interconnected regulation of cIAP1 and cIAP2 when interpreting degradation data and designing novel IAP-recruiting PROTACs. The use of quantitative, real-time degradation assays alongside traditional Western blotting will provide a more complete picture of the degradation kinetics and efficiency of these promising therapeutic agents.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle for Protein Downregulation: cIAP1 Ligand-Linker Conjugates Versus Molecular Glues
A new wave of therapeutic modalities is revolutionizing drug discovery by targeting proteins for degradation rather than inhibition. Among these, cIAP1 ligand-linker conjugates, a type of Proteolysis Targeting Chimera (PROTAC), and molecular glues represent two distinct and powerful strategies. This guide provides a detailed comparison of a representative cIAP1-based degrader, SNIPER(ABL)-39, and the clinical-stage molecular glue, CC-90009, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.
At their core, both technologies hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. However, they achieve this through fundamentally different approaches. cIAP1 ligand-linker conjugates are large, bivalent molecules that act as a bridge between the cIAP1 E3 ubiquitin ligase and a target protein. In contrast, molecular glues are small, monovalent compounds that induce a conformational change in an E3 ligase, enabling it to recognize and target a new protein for degradation.
Mechanism of Action: A Tale of Two Strategies
cIAP1 Ligand-Linker Conjugates (e.g., SNIPER(ABL)-39): The Engineered Bridge
cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) is an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways.[1][2] cIAP1-based degraders, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), are heterobifunctional molecules.[3] They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits cIAP1, often a derivative of a SMAC mimetic like LCL161.[4]
The binding of the SNIPER to both the target protein and cIAP1 forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.[5] A unique feature of cIAP1-based degraders is that the binding of the IAP ligand can induce the dimerization, activation, and subsequent autoubiquitination and degradation of cIAP1 itself.[6] This can have additional therapeutic effects, particularly in cancers where IAPs are overexpressed.[3]
Molecular Glues (e.g., CC-90009): The Conformation Changers
Molecular glues are small molecules that induce or stabilize a new protein-protein interaction.[7] The clinical-stage molecule CC-90009 is a prime example. It binds to the Cereblon (CRBN) E3 ligase, a component of the CRL4-CRBN complex.[8][9] This binding alters the substrate-binding surface of CRBN, creating a "neosurface" that can now recognize and bind to the translation termination factor GSPT1, a protein not normally targeted by CRBN.[7][8]
This induced proximity between CRBN and GSPT1 leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[9] The degradation of GSPT1 triggers an integrated stress response, leading to apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[8][10] Unlike PROTACs, the discovery of molecular glues has often been serendipitous, although rational design strategies are now emerging.
Performance Data: A Quantitative Comparison
The efficacy of protein degraders is typically quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable. Cellular activity is often assessed by IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) in cell viability or functional assays.
| Parameter | SNIPER(ABL)-39 (cIAP1 Ligand-Linker Conjugate) | CC-90009 (Molecular Glue) |
| Target Protein | BCR-ABL | GSPT1 |
| Recruited E3 Ligase | cIAP1 | CRBN |
| DC50 (Degradation) | 10 nM (for BCR-ABL in K562 cells)[4][11] | 9 nM (for GSPT1)[12] |
| IC50 (Cell Viability) | Not explicitly stated for viability, but potent growth reduction reported.[4] | 3 - 75 nM (in a panel of 11 human AML cell lines)[8][10] |
| EC50 (Cell Killing) | Not applicable | 21 nM (average in 30 primary AML patient samples)[8][13] |
| Dmax | >90% (inferred from Western Blots)[14] | 88% (at 20 hours in a cell-based assay)[12] |
| Key Indication | Chronic Myelogenous Leukemia (Preclinical) | Acute Myeloid Leukemia (Clinical Phase I)[15] |
Experimental Protocols
The characterization of protein degraders involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Key Experiment 1: Western Blotting for Protein Degradation
Objective: To quantify the dose-dependent degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., K562 for SNIPER(ABL)-39 or AML cell lines like MOLM-13 for CC-90009) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BCR-ABL or anti-GSPT1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax values using non-linear regression.
Key Experiment 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of the degrader on cell viability and determine its IC50 or EC50.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the degrader or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the desired endpoint (e.g., 48, 72, or 96 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the log of the degrader concentration and fit the data to a dose-response curve to calculate the IC50 or EC50 value.
Conclusion
Both cIAP1 ligand-linker conjugates and molecular glues are highly potent modalities for targeted protein degradation, each with its own set of advantages and challenges. SNIPER(ABL)-39 demonstrates the power of the rational design of bifunctional degraders, achieving nanomolar potency in degrading the oncoprotein BCR-ABL. CC-90009 exemplifies the therapeutic potential of molecular glues, with its high selectivity for GSPT1 and promising clinical activity in AML.
The choice between these strategies may depend on the nature of the target protein, the desired therapeutic window, and the feasibility of rational design versus high-throughput screening. As our understanding of E3 ligase biology and the principles of induced proximity deepens, both approaches will undoubtedly continue to yield novel therapeutics for previously "undruggable" targets.
References
- 1. mdpi.com [mdpi.com]
- 2. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 11. adooq.com [adooq.com]
- 12. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Confirming the Mechanism of Action for cIAP1 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary mechanisms of action for different classes of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders. It includes a summary of their performance, detailed experimental protocols for mechanism validation, and visual representations of the key signaling pathways and workflows.
Introduction to cIAP1 Degraders
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and inflammation. Its E3 ubiquitin ligase activity is crucial for its function in cell signaling pathways, including the NF-κB pathway. Overexpression of cIAP1 is implicated in cancer cell survival and resistance to therapy, making it an attractive target for therapeutic intervention. cIAP1 degraders are a class of molecules designed to induce the degradation of cIAP1, thereby promoting apoptosis in cancer cells. This guide focuses on three main classes of cIAP1 degraders: SMAC mimetics, bestatin-based compounds, and cIAP1-recruiting Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).
Comparison of cIAP1 Degrader Performance
The efficacy of cIAP1 degraders is typically evaluated by their half-maximal inhibitory concentration (IC50) for cIAP1 degradation or their half-maximal degradation concentration (DC50). The following table summarizes the performance of representative compounds from each class.
| Degrader Class | Compound | Target(s) | IC50/DC50 | Cell Line(s) | Reference(s) |
| SMAC Mimetics | GDC-0152 | cIAP1, cIAP2, XIAP | Binds to cIAP1 with a Ki of 17 nM. Induces cIAP1 degradation at concentrations as low as 10 nM. | A2058 melanoma | [1][2] |
| LCL161 | cIAP1, cIAP2, XIAP | Binds to cIAP1 with a Ki of <10 nM. | MDA-MB-231, SK-OV-3 | [3] | |
| AT-101 | XIAP, cIAP1, cIAP2 | Reduces cIAP1 mRNA and protein levels at 0.35 µM and 0.7 µM. | NCI-H522 | [4] | |
| Bestatin-Based | HAB-5A | cIAP1 | IC50 = 0.53 µM | HeLa | [5] |
| MeBS (Methylbestatin) | cIAP1 | Induces cIAP1 degradation. | - | [6] | |
| SNIPERs/PROTACs | SNIPER(BRD)-1 | BRD4, cIAP1, XIAP | IC50 for cIAP1 is 6.8 nM. | LNCaP | [7] |
| SNIPER(ABL)-039 | BCR-ABL, cIAP1, cIAP2, XIAP | DC50 for BCR-ABL is 10 nM. IC50 for cIAP1 is 10 nM. | - | [8] | |
| SNIPER(ABL)-033 | BCR-ABL | DC50 for BCR-ABL is 0.3 µM. | - | [7] | |
| SNIPER(ABL)-013 | BCR-ABL | DC50 for BCR-ABL is 20 µM. | - | [7] |
Mechanisms of Action
SMAC Mimetics
SMAC (Second Mitochondria-derived Activator of Caspases) mimetics are small molecules that mimic the N-terminal AVPI motif of the endogenous IAP antagonist, SMAC/DIABLO. They bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1, inducing a conformational change that activates its E3 ubiquitin ligase activity. This leads to the auto-ubiquitination of cIAP1 and its subsequent degradation by the proteasome. The degradation of cIAP1 removes its inhibitory effect on caspase activation, thereby promoting apoptosis.
Figure 1. Mechanism of action of SMAC mimetics.
Bestatin-Based Degraders
Bestatin (B1682670) and its derivatives can also induce the degradation of cIAP1. These compounds have been shown to directly interact with the BIR3 domain of cIAP1, promoting its auto-ubiquitination and subsequent proteasomal degradation[6]. This leads to the sensitization of cancer cells to apoptosis.
Figure 2. Mechanism of action of bestatin-based degraders.
cIAP1-Recruiting PROTACs and SNIPERs
PROTACs and SNIPERs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (in this case, cIAP1), and a linker. These molecules induce the formation of a ternary complex between the target protein and cIAP1. This proximity facilitates the cIAP1-mediated ubiquitination of the target protein, leading to its degradation by the proteasome. Notably, these molecules also induce the auto-ubiquitination and degradation of cIAP1 itself, leading to a dual-action mechanism.
Figure 3. Mechanism of action of cIAP1-recruiting PROTACs/SNIPERs.
Experimental Protocols for Mechanism Confirmation
To confirm the mechanism of action of cIAP1 degraders, a series of in vitro and cellular assays are essential.
Cellular cIAP1 Degradation Assay (Western Blot)
This assay is fundamental to demonstrate that the compound of interest induces the degradation of cIAP1 in a cellular context.
Figure 4. Workflow for Western Blot analysis of cIAP1 degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the cIAP1 degrader for different time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. Recommended antibodies include:
-
Rabbit monoclonal anti-cIAP1 (e.g., Cell Signaling Technology #7065, Abcam ab108361)[9].
-
Rabbit polyclonal anti-cIAP1 (e.g., Abcam ab2399).
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the cIAP1 band intensity to the loading control to determine the extent of degradation.
In Vitro cIAP1 Auto-Ubiquitination Assay
This assay directly assesses the ability of a degrader to induce the E3 ligase activity of cIAP1, leading to its auto-ubiquitination.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):
-
Recombinant human E1 activating enzyme (e.g., 50-100 nM)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b, 0.2-0.5 µM)
-
Recombinant human ubiquitin (e.g., 5-10 µM)
-
Recombinant human cIAP1 (e.g., 0.1-0.5 µM)
-
cIAP1 degrader at various concentrations.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes[10].
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with an anti-cIAP1 antibody to detect the unmodified cIAP1 and a ladder of higher molecular weight ubiquitinated cIAP1 species.
-
Alternatively, an anti-ubiquitin antibody can be used to visualize all ubiquitinated proteins in the reaction.
-
Apoptosis Induction Assays
Demonstrating that cIAP1 degradation leads to apoptosis is a critical validation step. This can be assessed through various methods.
This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the cIAP1 degrader for a specified time (e.g., 24-48 hours).
-
Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).
-
Lysis and Substrate Addition: Add the assay reagent, which contains a luminogenic caspase-3/7 substrate, directly to the wells. This lyses the cells and initiates the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity[11][12].
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Grow and treat cells on coverslips or slides. Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100[13]. For tissue sections, deparaffinize and rehydrate before proceeding[14].
-
TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP) for 1 hour at 37°C in a humidified chamber[15][16].
-
Detection:
-
If a fluorescently labeled dUTP is used, the signal can be directly visualized.
-
If BrdUTP is used, detect the incorporated BrdUTP with a fluorescently labeled anti-BrdU antibody.
-
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI or Hoechst.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
Confirming the mechanism of action of cIAP1 degraders requires a multi-faceted experimental approach. By comparing different classes of degraders and employing a suite of validated assays, researchers can gain a comprehensive understanding of how these molecules function to induce cIAP1 degradation and subsequent apoptosis. The protocols and comparative data provided in this guide serve as a valuable resource for scientists and drug developers working in the field of targeted protein degradation and cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SMAC mimetic AT-101 exhibits anti-tumor and anti-metastasis activity in lung adenocarcinoma cells by the IAPs/ caspase-dependent apoptosis and p65-NFƙB cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. citeab.com [citeab.com]
- 9. c-IAP1 (D5G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling cIAP1 Ligand-Linker Conjugates 13
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of cIAP1 Ligand-Linker Conjugates 13, a potent compound requiring stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Given the absence of specific toxicological data for this novel conjugate, a highly conservative approach is mandated, treating it as an extremely toxic substance.
I. Understanding the Hazard: Occupational Exposure Banding
In the absence of a defined Occupational Exposure Limit (OEL) for this compound, the compound should be handled under the most stringent containment level. The following table outlines a typical control banding strategy for potent compounds, with Conjugate 13 falling into the highest risk category by default.
| Category | OEL Range (µg/m³) | Compound Properties | Required Laboratory Controls |
| 1 | ≥ 500 | Low pharmacological activity, not harmful. | General room ventilation, standard lab coat, safety glasses, and gloves. |
| 2 | 10 - 500 | Moderately toxic with moderate pharmacological activity. | Local exhaust ventilation (e.g., fume hood), lab coat, safety glasses, and gloves. |
| 3 | 0.03 - 10 | Toxic with high pharmacological activity. | Enclosed systems (e.g., ventilated balance enclosure, fume hood), lab coat, safety glasses, gloves, and sleeve protectors.[1] |
| 4 | < 0.03 | Extremely toxic with very high pharmacological activity. | Isolation technology (e.g., glove box), dedicated and segregated lab areas, full personal protective equipment (PPE). [1] |
Default classification for this compound is Category 4.
II. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table details the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) - Disposable, solid-front protective suit with taped seams - Double nitrile gloves (outer pair with extended cuffs) - Disposable shoe covers |
| Solution Preparation and Handling | - Chemical splash goggles and a face shield - Lab coat with knit cuffs over a long-sleeved shirt - Double nitrile gloves - Work to be performed in a certified chemical fume hood |
| General Laboratory Operations (in designated potent compound area) | - Safety glasses with side shields - Lab coat - Nitrile gloves |
Personnel must receive documented training on the proper donning, doffing, and disposal of all required PPE.[2][3]
III. Experimental Workflow: From Receipt to Disposal
The following diagram outlines the critical steps for safely handling this compound within a laboratory setting. This workflow is designed to minimize exposure and prevent cross-contamination.
Caption: Workflow for Safe Handling of this compound.
IV. Detailed Protocols
A. Weighing and Aliquoting of Dry Powder:
-
Preparation: Don all required PPE for handling dry powder. Ensure the ventilated balance enclosure or glove box has been certified and is functioning correctly.
-
Containment: Perform all manipulations of the dry powder within the primary containment device.
-
Portioning: Use dedicated, disposable weighing tools. Tare a pre-labeled, sealable container. Carefully transfer the desired amount of the conjugate.
-
Sealing: Securely seal the container before removing it from the primary containment.
-
Decontamination: Decontaminate the exterior of the sealed container and all tools used within the enclosure.
-
Cleanup: Bag all disposable items used during the process inside the enclosure before removal for disposal.
B. Solution Preparation:
-
Preparation: Don all required PPE for solution handling. Work exclusively within a certified chemical fume hood.
-
Solvent Addition: Add the desired solvent to the sealed container containing the weighed conjugate using a syringe or a new, clean pipette.
-
Dissolution: Gently agitate the container to ensure complete dissolution.
-
Transfer: If necessary, transfer the solution to another container within the fume hood.
-
Labeling: Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, and date.
C. Decontamination and Disposal:
-
Surface Decontamination: All surfaces and equipment that have potentially come into contact with the conjugate must be decontaminated.[2] A validated decontamination procedure should be in place. If one is not available, a solution of bleach followed by a rinse with 70% ethanol (B145695) is a common starting point, but its efficacy against this specific conjugate should be verified.
-
Waste Segregation: All waste, including gloves, disposable labware, and contaminated solutions, must be collected in clearly labeled hazardous waste containers.
-
Disposal: All waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations. Do not mix with general laboratory waste.
V. Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert laboratory personnel and the safety officer. If the spill is contained within a fume hood, close the sash. If outside of containment, restrict access to the area. Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit. |
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive thorough training on these procedures and that the institution's environmental health and safety department reviews and approves all protocols before work commences.
References
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